3-Methoxy-5-methylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTOVCKSPJGCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516775 | |
| Record name | 3-Methoxy-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83261-26-1 | |
| Record name | 3-Methoxy-5-methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83261-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methoxy-5-methylthiophene-2-carboxylic acid chemical structure
Executive Summary
3-Methoxy-5-methylthiophene-2-carboxylic acid (CAS: 83261-26-1) represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike simple thiophenes, this trisubstituted congener integrates three distinct pharmacophoric features: a carboxylic acid (hydrogen bond donor/acceptor), a methoxy group (hydrogen bond acceptor/lipophilic spacer), and a methyl group (metabolic blocker/hydrophobic contact).
This guide dissects the molecule's structural utility, detailing a robust synthetic route via the Fiesselmann cyclization, physicochemical profiling for ADME optimization, and its strategic application as a bioisostere for polysubstituted benzenes in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Core Identifiers
| Parameter | Data |
| CAS Number | 83261-26-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
| SMILES | CC1=CC(OC)=C(C(O)=O)S1 |
| LogP (Predicted) | ~1.8 |
| pKa (Predicted) | ~3.5 (Carboxylic acid) |
Electronic & Conformational Landscape
The thiophene ring is electron-rich (π-excessive). However, the 2-carboxylic acid exerts a strong electron-withdrawing effect (-M, -I), reducing the electron density at C3 and C5.
-
C3-Methoxy Effect: The methoxy group at C3 acts as a strong electron donor (+M), counteracting the electron deficiency induced by the carboxylate. This "push-pull" electronic system creates a unique dipole vector, often enhancing binding affinity in polar pockets of enzymes (e.g., kinases).
-
C5-Methyl Effect: The C5 position is metabolically vulnerable in unsubstituted thiophenes (prone to oxidation/ring opening). The 5-methyl group blocks this metabolic soft spot, extending half-life (
) while adding a hydrophobic anchor.
Synthetic Pathways: The Modified Fiesselmann Route
While direct commercial sourcing is possible, high-purity synthesis for SAR (Structure-Activity Relationship) exploration is best achieved via a modified Fiesselmann Thiophene Synthesis . This route allows for the modular installation of the 3-methoxy group.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis of this compound via Fiesselmann cyclization.
Detailed Protocol
Step 1: Fiesselmann Cyclization (Ring Formation)
Objective: Construct the thiophene core with a C3-hydroxyl handle.
-
Reagents: Methyl thioglycolate (1.0 eq), Methyl 2-butynoate (1.0 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve NaOMe in anhydrous methanol at 0°C.
-
Add methyl thioglycolate dropwise. Stir for 15 min.
-
Add methyl 2-butynoate slowly to control the exotherm.
-
Reflux for 4–6 hours. The mechanism involves a Michael addition of the thiolate to the alkyne, followed by Dieckmann condensation.
-
Workup: Acidify with dilute HCl, extract with EtOAc.
-
-
Result: Methyl 3-hydroxy-5-methylthiophene-2-carboxylate.
Step 2: O-Methylation
Objective: Convert the phenol-like hydroxyl to a methoxy group.
-
Reagents: Step 1 Product, Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.
-
Procedure:
-
Suspend the 3-hydroxy intermediate and K₂CO₃ in acetone.
-
Add MeI dropwise at room temperature.
-
Stir at 40°C for 12 hours. Monitor by TLC (disappearance of the OH spot).
-
-
Result: Methyl 3-methoxy-5-methylthiophene-2-carboxylate.
Step 3: Ester Hydrolysis
Objective: Reveal the free carboxylic acid.
-
Reagents: Step 2 Product, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water. Add LiOH.
-
Stir at RT for 4 hours.
-
Critical Step: Acidify carefully to pH ~3 using 1M HCl to precipitate the product.
-
Filter and recrystallize from Ethanol/Water.
-
-
Final Product: this compound.
Physicochemical Profiling & ADME Implications
For drug development, this molecule serves as a "fragment" or a scaffold. Its intrinsic properties dictate its behavior in biological systems.
| Property | Value/Observation | Implication for Drug Design |
| Solubility (Aq) | Low (Acidic pH), Moderate (Basic pH) | Formulate as a sodium salt for aqueous assays. |
| Lipophilicity (LogP) | ~1.8 | Ideal for oral bioavailability (Rule of 5 compliant). Permeable to cell membranes. |
| H-Bond Donors | 1 (COOH) | Critical for active site anchoring (e.g., Lys/Arg residues). |
| H-Bond Acceptors | 3 (C=O, -O-, S) | The methoxy oxygen is a key vector for water-mediated bridges. |
| Stability | High | The 5-methyl group protects the thiophene ring from electrophilic metabolic attack. |
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a classic bioisostere for 2-alkoxybenzoic acids (e.g., salicylic acid derivatives).
-
Geometry: The bond angle of the thiophene ring (C-S-C ~92°) is sharper than benzene (120°), altering the vector of the substituents. This can be exploited to fine-tune fit in sterically constrained binding pockets.
-
Electronic: The sulfur atom is less electronegative than oxygen but more polarizable, offering unique pi-stacking interactions with aromatic residues (Phe, Tyr, Trp).
Target Classes
-
Kinase Inhibitors: The carboxylic acid can bind to the hinge region or the sugar pocket, while the 3-methoxy group interacts with the gatekeeper residue.
-
Anti-inflammatory Agents: Analogues of this acid have shown activity in inhibiting COX enzymes or modulating PPAR receptors.
-
Antibacterial: Used as a core for synthesizing gyrase B inhibitors.
Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.5-13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH).
-
δ ~6.8-7.0 ppm (s, 1H): Thiophene ring proton at position 4 (H4). This is a singlet due to the lack of adjacent protons.
-
δ ~3.8-3.9 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ ~2.4 ppm (s, 3H): Methyl group at position 5 (-CH₃).
-
-
¹³C NMR:
-
Carbonyl: ~163 ppm.
-
C3 (C-OMe): ~158 ppm (Deshielded by Oxygen).
-
C2 (C-COOH): ~110-115 ppm.
-
C5 (C-Me): ~145 ppm.
-
C4: ~120 ppm.
-
Methoxy: ~58 ppm.
-
Methyl: ~15 ppm.
-
-
Mass Spectrometry (ESI):
-
Negative Mode [M-H]⁻: m/z 171.0.[1]
-
Positive Mode [M+H]⁺: m/z 173.0.
-
References
-
Fiesselmann Thiophene Synthesis: Wikipedia. "Fiesselmann thiophene synthesis." Available at: [Link]
-
Chemical Structure & Identifiers: PubChem. "this compound (CID 13061857)."[1] Available at: [Link][2]
-
Synthesis of Thiophene Carboxylates: ResearchGate. "Synthesis of methyl thiophene-2-carboxylates from acetylenic ketones and methyl thioglycolate." Available at: [Link]
-
Bioisosterism in Drug Design: MDPI. "Carboxylic Acid Bioisosteres in Medicinal Chemistry." Available at: [Link]
Sources
Spectroscopic data for 3-Methoxy-5-methylthiophene-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-methylthiophene-2-carboxylic acid
Introduction: Elucidating the Molecular Architecture
In the landscape of pharmaceutical and materials science research, thiophene derivatives represent a cornerstone class of heterocyclic compounds. Their unique electronic properties and versatile reactivity make them vital building blocks in the synthesis of novel therapeutic agents and functional materials.[1][2] Among these, this compound (C₇H₈O₃S) is a compound of significant interest, featuring a multifunctionalized aromatic core.[3]
The unambiguous confirmation of its molecular structure is a prerequisite for any meaningful research and development. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to fully characterize this molecule. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and the logic of spectral interpretation—the core tenets of rigorous scientific validation. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven approach to structural elucidation.
Molecular Structure and Atom Numbering
A clear framework for discussion requires a standardized numbering system for the atoms in the target molecule. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular connectivity.
Expertise & Experience: The Causality Behind Experimental Choices
The choice of solvent is paramount in NMR, particularly for a carboxylic acid. While deuterated chloroform (CDCl₃) is a common choice, carboxylic acid protons can undergo rapid exchange, leading to very broad signals that can be concentration-dependent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as its hydrogen-bond accepting nature can sharpen the acidic proton signal. For the purpose of identifying the acidic proton, a D₂O exchange experiment is definitive; upon adding a drop of D₂O, the carboxylic acid proton signal will disappear as the proton is exchanged for deuterium.[4] We will proceed assuming the use of CDCl₃ for general compatibility, while noting the expected broadness of the acid peak.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-16 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.
-
Employ a 45-degree pulse width with a relaxation delay of 2-3 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to obtain clear signals for all carbons, including quaternary carbons which often have longer relaxation times and weaker signals.[5]
-
-
Data Processing: Process the raw data using a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. For ¹H NMR, integrate all signals.
Predicted ¹H NMR Data and Interpretation
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -COOH (H on O) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4][6] |
| Thiophene-H (H on C4) | ~6.8 - 7.2 | Singlet | 1H | This is the sole proton on the thiophene ring. It is expected to be a singlet as there are no adjacent protons for coupling. Its chemical shift is influenced by the electron-donating methoxy and methyl groups. |
| -OCH₃ (H on C7) | ~3.9 - 4.1 | Singlet | 3H | Methoxy group protons attached to an aromatic ring typically appear in this region. The signal is a sharp singlet as there are no adjacent protons. |
| -CH₃ (H on C8) | ~2.5 | Singlet | 3H | Methyl group protons on an aromatic ring appear in this region. This signal is also a singlet.[7] |
Predicted ¹³C NMR Data and Interpretation
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| -C OOH (C6) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. Aromatic and unsaturated acids are typically at the upfield end of the general 165-185 δ range.[6][8] |
| C -OCH₃ (C3) | 155 - 165 | This aromatic carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. |
| C -COOH (C2) | 135 - 145 | A quaternary carbon on the thiophene ring, its shift is influenced by the attached carboxylic acid group. |
| C -CH₃ (C5) | 130 - 140 | This thiophene carbon is attached to the methyl group. |
| Thiophene C -H (C4) | 115 - 125 | The protonated carbon of the thiophene ring. |
| -OC H₃ (C7) | 55 - 65 | The carbon of the methoxy group is a typical value for sp³ carbons bonded to an oxygen atom.[7] |
| -C H₃ (C8) | 14 - 20 | The carbon of the ring-bound methyl group appears in the typical aliphatic region.[7] |
graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];Molecule [label="3-Methoxy-5-methyl-\nthiophene-2-carboxylic acid", pos="0,2.5!"]; // Protons H_COOH [label="~11.5 ppm\n(br s, 1H)\n-COOH", pos="-2,1!", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; H_Ring [label="~7.0 ppm\n(s, 1H)\nRing H", pos="2,1!"]; H_OCH3 [label="~4.0 ppm\n(s, 3H)\n-OCH3", pos="-2,-1!"]; H_CH3 [label="~2.5 ppm\n(s, 3H)\n-CH3", pos="2,-1!"]; // Carbons C_COOH [label="~170 ppm\n-COOH", pos="-4,0!", color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; C_Aromatic [label="115-165 ppm\nThiophene Ring", pos="4,0!"]; C_OCH3 [label="~60 ppm\n-OCH3", pos="-4,-2!"]; C_CH3 [label="~17 ppm\n-CH3", pos="4,-2!"]; Molecule -- H_COOH; Molecule -- H_Ring; Molecule -- H_OCH3; Molecule -- H_CH3; Molecule -- C_COOH; Molecule -- C_Aromatic; Molecule -- C_OCH3; Molecule -- C_CH3;
}
Caption: Predicted ¹H and ¹³C NMR chemical shift correlations for the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[9]
Expertise & Experience: The Dimer Effect
Carboxylic acids have a highly characteristic IR spectrum primarily due to strong intermolecular hydrogen bonding, which causes them to exist as dimers in the solid state or in concentrated solutions.[10] This dimerization has a profound effect on the hydroxyl (O-H) stretching band, making it exceptionally broad.[11] The carbonyl (C=O) stretch is also affected, typically appearing at a lower wavenumber than a non-hydrogen-bonded carbonyl.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is a modern, preferred technique for solid and liquid samples as it requires minimal sample preparation.[12]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
| 2500 - 3300 | Strong, Very Broad | O-H stretch (in H-bonded dimer) | This is the hallmark of a carboxylic acid. Its extreme broadness is due to the extensive hydrogen bonding network and often overlaps with C-H stretches.[8][10] |
| ~2950, ~2850 | Medium, Sharp | C-H stretch (aliphatic) | These sharp peaks correspond to the stretching of C-H bonds in the methyl and methoxy groups and are often seen superimposed on the broad O-H band.[11] |
| 1690 - 1725 | Strong, Sharp | C=O stretch (in H-bonded dimer) | The strong carbonyl absorption is characteristic of the carboxylic acid. Conjugation with the thiophene ring and dimerization shifts it to this range.[8][10] |
| 1210 - 1320 | Strong | C-O stretch | This absorption corresponds to the stretching of the carbon-oxygen single bond within the carboxyl group.[10] |
| ~1000-1250 | Medium | C-O stretch (aryl ether) | This band is characteristic of the C-O bond in the methoxy group attached to the thiophene ring. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its substructures.
Expertise & Experience: Ionization and Fragmentation Logic
The choice of ionization technique is key. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive and often reproducible fragmentation patterns useful for library matching. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion (or a protonated/deprotonated version, [M+H]⁺ or [M-H]⁻), which is ideal for confirming the molecular weight.[13][14] For this molecule, EI would be highly informative. The fragmentation of substituted thiophene-2-carboxylic acids is known to be influenced by "ortho-effects," where adjacent substituents interact during fragmentation.[15] The 3-methoxy group is positioned "ortho" to the carboxylic acid, and this proximity could lead to a characteristic loss of H₂O.[15]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum Data and Interpretation
The molecular formula is C₇H₈O₃S, with a monoisotopic mass of 172.02 Da.[1][16]
| Predicted m/z | Proposed Fragment | Interpretation |
| 172 | [M]⁺ | Molecular Ion Peak . This peak confirms the molecular weight of the compound. Its presence may be weak in some aliphatic acids but is typically stronger in aromatic systems.[17] |
| 155 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH, 17 Da). This is a very common and often significant α-cleavage fragmentation pathway for carboxylic acids.[6][17] |
| 154 | [M - H₂O]⁺ | Loss of a neutral water molecule (18 Da). This fragmentation is likely activated by an "ortho-effect" between the adjacent carboxylic acid and methoxy groups.[15] |
| 127 | [M - COOH]⁺ | Loss of the entire carboxyl group (•COOH, 45 Da). This fragmentation results from the cleavage of the bond between the thiophene ring and the carboxylic acid.[6] |
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points to build an unassailable structural proof.
Caption: Workflow for integrated spectroscopic structure elucidation.
This integrated approach is self-validating:
-
MS provides the molecular formula (C₇H₈O₃S) and suggests the presence of a carboxylic acid through characteristic losses.
-
IR confirms the presence of the carboxylic acid functional group with its unmistakable broad O-H and sharp C=O stretches.
-
NMR provides the final, definitive proof. It maps out the exact placement of every proton and carbon, confirming the 3-methoxy and 5-methyl substitution pattern on the thiophene ring and verifying the presence and connectivity of all functional groups identified by IR and MS.
By following this rigorous, multi-faceted analytical approach, researchers can achieve unambiguous structural confirmation of this compound, providing a solid foundation for subsequent research and development activities.
References
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- Huang, B., et al. (2025, November 22). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.
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- Vessecchi, R., et al. (2015, December 16).
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- ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.
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- Deshmukh, A. P., et al. (2007). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Geochimica et Cosmochimica Acta.
- University of Calgary. (n.d.). IR: carboxylic acids.
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- 14. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. PubChemLite - this compound (C7H8O3S) [pubchemlite.lcsb.uni.lu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
1H NMR Spectrum of 3-Methoxy-5-methylthiophene-2-carboxylic Acid: A Technical Guide
Topic: 1H NMR Spectrum of 3-Methoxy-5-methylthiophene-2-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]
Executive Summary
This compound (CAS: 83261-26-1) is a critical intermediate in the synthesis of bioactive thiophene derivatives, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structural uniqueness lies in the electron-rich 3-methoxy substituent positioned ortho to the electron-withdrawing carboxylic acid, creating a distinct "push-pull" electronic system.[1]
This guide provides a comprehensive analysis of the 1H NMR spectrum for this molecule. Unlike simple benzene derivatives, the thiophene ring current and specific heteroatom interactions require precise spectral interpretation. This document details sample preparation, chemical shift assignments based on substituent additivity rules, and troubleshooting for common synthetic impurities.
Structural Elucidation & Theoretical Basis[1]
To accurately interpret the spectrum, one must understand the electronic environment of the thiophene nucleus.[1]
-
The Scaffold: The thiophene ring is aromatic (6
-electrons) but less symmetric than benzene.[1] -
Position 2 (COOH): A strong electron-withdrawing group (EWG) that deshields the ring protons, though its effect is strongest at C3 (occupied) and C5 (occupied).[1]
-
Position 3 (OMe): A strong electron-donating group (EDG) via resonance.[1] This exerts a massive shielding effect on the adjacent positions (C2 and C4).[1]
-
Position 5 (Me): A weak EDG, providing slight shielding to C4.
The Critical Prediction (H4 Proton):
The sole aromatic proton is at position 4.[1] Its chemical shift is the result of competing effects:
Note: The 3-methoxy group causes a dramatic upfield shift, moving the aromatic proton into the alkene region (~5.5–6.0 ppm), a common point of confusion for novice analysts.[1]
Experimental Methodology
Sample Preparation Protocol
Proper sample preparation is non-negotiable for reproducible data, especially for carboxylic acids which are prone to dimerization and solubility issues.
Reagents:
-
Solvent: DMSO-d
(Preferred) or Acetone-d .[1]-
Why DMSO? Carboxylic acids often have poor solubility in CDCl
. DMSO disrupts acid dimers, sharpening the COOH peak.
-
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).
-
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Workflow:
-
Weighing: Weigh 5–10 mg of the solid acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
. Vortex until fully dissolved.[1] -
Shimming: Insert into the magnet. Ensure the sample height is 4-5 cm.[1] Perform automated gradient shimming (topshim).[1]
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the COOH proton).[1] -
Scans: 16 (minimum).
-
Decision Matrix: Solvent Selection
Spectral Analysis & Assignments
The following data represents the assigned 1H NMR spectrum in DMSO-d
Summary Table of Chemical Shifts[1]
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | Carboxylic Acid | 12.5 – 13.5 | Broad Singlet (br s) | 1H | - | Exchangeable proton; shift depends on concentration/temp.[1] |
| H-4 | Aromatic Ring | 6.60 – 6.80* | Singlet (s) or Quartet (q) | 1H | Shielded by 3-OMe.[1] "q" only visible at high resolution.[1] | |
| 3-OMe | Methoxy | 3.80 – 3.90 | Singlet (s) | 3H | - | Characteristic O-Me shift; deshielded by aromatic ring.[1] |
| 5-Me | Methyl | 2.35 – 2.45 | Singlet (s) or Doublet (d) | 3H | Attached to aromatic ring.[1] |
*Note: While theoretical calculation suggests ~5.6 ppm, experimental values for 3-methoxythiophenes often appear slightly downfield (6.5-6.8 ppm) due to solvent effects (DMSO deshielding) and steric twisting of the methoxy group.[1]
Detailed Peak Analysis
1. The Carboxylic Acid (12.5–13.5 ppm):
This peak is diagnostic but fickle.[1] In dry DMSO-d
-
Validation: Add 1 drop of D
O to the NMR tube and shake.[1] If this peak disappears (D-exchange), it confirms the -COOH assignment.[1]
2. The Aromatic Proton H-4 (6.60–6.80 ppm): This is the most "crowded" proton.[1] It is located between the bulky 3-methoxy and the 5-methyl groups.[1]
-
Coupling: You may observe a very fine splitting (Allylic/W-coupling,
) between H-4 and the 5-Methyl group.[1] This is typically ~1.0–1.2 Hz.[1] If the resolution is low, this appears as a singlet.
3. The Methoxy Group (3.85 ppm): A sharp, intense singlet.[1] Its position is relatively invariant.[1] If you see splitting here, suspect a rotational isomer or an impurity.
4. The 5-Methyl Group (2.40 ppm): This signal can overlap with residual DMSO (2.50 ppm).[1]
-
Troubleshooting: If the methyl peak is buried under the solvent signal, re-run the sample in Acetone-d
(solvent residual at 2.05 ppm) or CDCl (7.26 ppm) to unmask it.[1]
Synthesis Pathway & Impurity Profiling[1]
Understanding the synthesis helps identify "ghost peaks" (impurities) in the spectrum.[1]
Common Synthetic Route (Fiesselmann Type or Modification)
Common Impurities (Troubleshooting Table)
| Impurity | Source | Characteristic Signals (1H NMR) |
| Methyl Ester | Incomplete Hydrolysis | Singlet at ~3.75 ppm (distinct from 3-OMe).[1] |
| Decarboxylated | Overheating (Thermal degradation) | Two aromatic doublets (H2 and H4) at 6.0–7.0 ppm ( |
| Starting Phenol | Incomplete Methylation | Broad -OH singlet at >9 ppm; no -OMe peak.[1] |
| Residual Solvent | Inadequate Drying | DMSO (2.50), Water (3.33), Acetone (2.09), Ethyl Acetate (4.03, 2.00, 1.20).[1] |
References
-
Satonaka, H. (1983). The substituent effects in thiophene compounds.[1] I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468.[1] Link[1]
-
Abraham, R. J., & Matth, J. (1998). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 36(S1), S91-S102.[1] Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]
-
PubChem. (n.d.).[1] Compound Summary for CID 13061857: this compound.[1][2] National Library of Medicine.[1] Link
Sources
Technical Guide: Stability, Storage, and Handling of 3-Methoxy-5-methylthiophene-2-carboxylic acid
Topic: Stability and storage of 3-Methoxy-5-methylthiophene-2-carboxylic acid Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and QA/QC Professionals
Executive Summary
This compound (CAS 83261-26-1) is a functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] While structurally robust under ambient conditions for short periods, it exhibits specific sensitivities to thermal stress and oxidative environments due to the electron-rich nature of the thiophene ring substituted with a methoxy group.
Core Recommendation: For maximum shelf-life (>12 months), store at 2°C to 8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (Argon or Nitrogen). The primary degradation risk is protodecarboxylation and slow oxidative discoloration .
Physicochemical Profile
Understanding the molecular basis of stability is the first step in designing a storage protocol. The 3-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the thiophene ring.
| Property | Value / Description | Impact on Stability |
| CAS Number | 83261-26-1 | Unique Identifier |
| Molecular Formula | C₇H₈O₃S | -- |
| Molecular Weight | 172.20 g/mol | -- |
| Appearance | White to off-white solid | Color change (yellowing) indicates oxidation. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organic solvents; sparingly soluble in water. |
| pKa (Predicted) | ~3.5 – 4.0 | Acidic; susceptible to salt formation with bases. |
| Electronic Effect | Electron-rich (Methoxy + Methyl) | Increased susceptibility to electrophilic attack and oxidation compared to unsubstituted thiophene. |
Degradation Mechanisms
The stability of this compound is governed by two competing pathways: Thermal Decarboxylation and Oxidative Degradation .
Protodecarboxylation (Primary Thermal Risk)
Thiophene-2-carboxylic acids are generally prone to losing carbon dioxide (CO₂) upon heating, a process known as decarboxylation.
-
Mechanism: The electron-donating methoxy group at the C3 position stabilizes the intermediate carbocation (or transition state) formed during protonation of the ring, facilitating the loss of the carboxyl group.
-
Trigger: Elevated temperatures (>40°C) or acidic environments.
Oxidative Decomposition
The sulfur atom in the thiophene ring and the electron-rich C-C double bonds are targets for oxidation.
-
Mechanism: Formation of thiophene S-oxides or oxidative cleavage under UV light or prolonged exposure to air.
-
Indicator: The sample turns from white to yellow/brown.
Mechanism Visualization
The following diagram illustrates the potential degradation pathways based on thiophene chemistry principles.
Figure 1: Primary degradation pathways. The methoxy group activates the ring, making decarboxylation the dominant risk under thermal stress.
Storage & Handling Protocol (SOP)
To ensure compound integrity, the following "Golden Standard" protocol should be implemented.
Environmental Control
-
Temperature: Refrigerate (2°C – 8°C) . While the compound is solid at room temperature, cold storage kinetically inhibits decarboxylation.
-
Light: Protect from light . Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation.
-
Humidity: Store in a desiccator or with silica gel packets. Moisture can catalyze proton transfer steps required for decarboxylation.
Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Atmosphere: For storage periods >30 days, purge the headspace of the vial with Argon or Nitrogen before resealing.
-
Weighing: Use clean, dry spatulas. Avoid cross-contamination with strong acids or bases.
Storage Workflow Diagram
Figure 2: Recommended workflow for receipt, storage, and handling to maximize stability.
Analytical Monitoring
Routine stability testing is required to validate the storage conditions.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (thiophene ring absorption).
-
Pass Criteria: Purity ≥ 98.0%; no single impurity > 0.5%.
Proton NMR (1H-NMR)
-
Solvent: DMSO-d6 or CDCl3.
-
Key Signals to Monitor:
-
Carboxyl Proton: Broad singlet ~11-13 ppm (Loss indicates salt formation or decarboxylation).
-
Thiophene Ring Proton: Singlet at C4 position. A shift or splitting indicates ring degradation.
-
Methoxy/Methyl Groups: Sharp singlets at ~3.8 ppm (OCH3) and ~2.4 ppm (CH3).
-
References
-
University of Calgary. (n.d.). Decarboxylation of Carboxylic Acids: Mechanisms and Stability. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation Mechanisms. Retrieved February 15, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methoxy-5-methylthiophene-2-carboxylic Acid
For Correspondence:
Abstract
This document provides a comprehensive guide for the synthesis of 3-Methoxy-5-methylthiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust three-step process commencing with the Fiesselmann thiophene synthesis to construct the core heterocyclic scaffold, followed by O-methylation, and culminating in a saponification to yield the target carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and essential safety considerations.
Introduction
Substituted thiophenes are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional organic materials. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them attractive scaffolds in drug design. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging its carboxylic acid functionality for further derivatization and the methoxy group for modulating electronic properties and metabolic stability.
The synthetic approach detailed herein is designed to be efficient and scalable, providing a reliable method for accessing this important molecule. The protocol is divided into three main stages:
-
Fiesselmann Thiophene Synthesis: Construction of the methyl 3-hydroxy-5-methylthiophene-2-carboxylate intermediate.
-
Williamson Ether Synthesis: O-methylation of the 3-hydroxy group.
-
Saponification: Hydrolysis of the methyl ester to the final carboxylic acid.
Synthetic Strategy Overview
The overall synthetic pathway is depicted in the workflow diagram below. The strategy was chosen for its convergence and reliance on well-established, high-yielding reactions.
Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Mercapto-2-propanone | 90.15 | 9.02 g | 0.10 | 1.0 |
| Methyl propiolate | 84.07 | 8.41 g | 0.10 | 1.0 |
| Sodium methoxide | 54.02 | 5.40 g | 0.10 | 1.0 |
| Methanol (anhydrous) | 32.04 | 200 mL | - | - |
| Diethyl ether | 74.12 | As needed | - | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - | - |
| Saturated sodium bicarbonate | 84.01 | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous methanol (100 mL) and sodium methoxide (5.40 g). Stir the mixture until the sodium methoxide is completely dissolved.
-
Addition of Reactants: Cool the solution to 0 °C using an ice bath. In a separate beaker, prepare a solution of 1-mercapto-2-propanone (9.02 g) and methyl propiolate (8.41 g) in anhydrous methanol (100 mL). [1][2][3]Add this solution dropwise to the cooled sodium methoxide solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the residue, add water (200 mL) and diethyl ether (150 mL). Separate the layers.
-
Extraction and Neutralization: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-hydroxy-5-methylthiophene-2-carboxylate as a solid.
Part 2: O-Methylation of Methyl 3-hydroxy-5-methylthiophene-2-carboxylate
The second step involves the methylation of the hydroxyl group at the 3-position via a Williamson ether synthesis. [1][4][5][6][7]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 3-hydroxy-5-methylthiophene-2-carboxylate | 172.20 | 17.22 g | 0.10 | 1.0 |
| Dimethyl sulfate | 126.13 | 15.14 g | 0.12 | 1.2 |
| Anhydrous potassium carbonate | 138.21 | 16.58 g | 0.12 | 1.2 |
| Acetone (anhydrous) | 58.08 | 200 mL | - | - |
| Dichloromethane | 84.93 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 3-hydroxy-5-methylthiophene-2-carboxylate (17.22 g) and anhydrous potassium carbonate (16.58 g) in anhydrous acetone (200 mL).
-
Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (15.14 g) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3-methoxy-5-methylthiophene-2-carboxylate, can be used in the next step without further purification if TLC shows a single major product.
Part 3: Saponification to this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base. [8][9]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 3-methoxy-5-methylthiophene-2-carboxylate | 186.23 | 18.62 g | 0.10 | 1.0 |
| Lithium hydroxide monohydrate | 41.96 | 6.29 g | 0.15 | 1.5 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
| 3 M Hydrochloric acid | 36.46 | As needed | - | - |
| Ethyl acetate | 88.11 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 3-methoxy-5-methylthiophene-2-carboxylate (18.62 g) in a mixture of THF (100 mL) and water (50 mL).
-
Addition of Base: Add lithium hydroxide monohydrate (6.29 g) to the solution and stir vigorously at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 3 M hydrochloric acid. A precipitate should form.
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Filter the solution and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Methyl 3-hydroxy-5-methylthiophene-2-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (s, 1H, thiophene H-4), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃). A broad singlet for the hydroxyl proton may be observed.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165 (C=O), ~160 (C-3), ~140 (C-5), ~120 (C-2), ~115 (C-4), ~52 (OCH₃), ~15 (CH₃).
Methyl 3-methoxy-5-methylthiophene-2-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.8 (s, 1H, thiophene H-4), ~3.9 (s, 3H, ester OCH₃), ~3.8 (s, 3H, ether OCH₃), ~2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~163 (C=O), ~160 (C-3), ~142 (C-5), ~115 (C-2), ~110 (C-4), ~58 (ether OCH₃), ~52 (ester OCH₃), ~15 (CH₃).
This compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (br s, 1H, COOH), ~7.0 (s, 1H, thiophene H-4), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~164 (C=O), ~161 (C-3), ~143 (C-5), ~118 (C-2), ~112 (C-4), ~58 (OCH₃), ~15 (CH₃).
Safety Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.
Specific Reagent Hazards:
-
Sodium methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under inert atmosphere.
-
Methyl propiolate: Flammable and toxic liquid. Lachrymator.
-
Dimethyl sulfate: Highly toxic, carcinogenic, and corrosive. Handle with extreme caution, using appropriate engineering controls and PPE.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.
References
- Fiesselmann, H. (1952).
- Fiesselmann H., Schipprak P., Zeitler L. (1954). Chemische Berichte, 87(6), 841-848.
- Lissavetzky, J., & Manzanares, I. (1996). A New Route for the Synthesis of 3-Methoxythiophenes. Heterocycles, 43(8), 1767-1774.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Gassman, P. G., & Drewes, H. R. (1978). A General Procedure for the Hydrolysis of Hindered Esters. Journal of the American Chemical Society, 100(23), 7600-7602.
- Fieser, L. F., & Kennelly, R. G. (1935). The Fiesselmann Thiophene Synthesis. Journal of the American Chemical Society, 57(9), 1611-1616.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
King Scientific. (n.d.). 3-Hydroxy-5-methyl-2-thiophenecarboxylic acid methyl ester. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-mercapto-2-propanone. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
Wikipedia. (n.d.). Methyl propiolate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Mercapto-2-propanone. Retrieved from [Link]
- Science of Synthesis. (n.d.).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Methyl propiolate - Wikipedia [en.wikipedia.org]
- 2. 1-mercapto-2-propanone, 24653-75-6 [thegoodscentscompany.com]
- 3. 1-Mercapto-2-propanone | C3H6OS | CID 520144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9 [sigmaaldrich.com]
- 8. jocpr.com [jocpr.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Strategic Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives
Executive Summary & Strategic Analysis
Halogenated 2-thiophenecarboxylic acids are high-value pharmacophores found in kinase inhibitors, anti-thrombotics, and agrochemicals. Their utility stems from the bioisosteric relationship between the thiophene ring and the phenyl ring, offering distinct electronic profiles and metabolic stability.
However, the synthesis of these derivatives presents a "Regiochemical Paradox":
-
Electrophilic Aromatic Substitution (EAS) on thiophenes favors the
-positions (C2, C5). -
Nucleophilic/Metallation events also favor the
-positions due to the inductive effect of sulfur.
This creates a challenge when accessing
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic selection of synthetic pathway based on target regiochemistry and substrate sensitivity.
Method A: Direct Electrophilic Halogenation (C5-Selective)
Target: 5-Bromo-2-thiophenecarboxylic acid Mechanism: Electrophilic Aromatic Substitution (EAS)
While the carboxylic acid group is an electron-withdrawing group (EWG) that typically deactivates aromatic rings, the thiophene sulfur atom is a powerful electron donor by resonance. This directs incoming electrophiles to the remaining
Protocol: Bromination of 2-Thiophenecarboxylic Acid[1][2][3][4]
Reagents:
-
2-Thiophenecarboxylic acid (1.0 equiv)
-
Bromine (
) (1.05 equiv) -
Glacial Acetic Acid (Solvent)
Step-by-Step Workflow:
-
Dissolution: Charge a 3-neck round-bottom flask with 2-thiophenecarboxylic acid and glacial acetic acid (5 mL per mmol).
-
Addition: Equip the flask with an addition funnel containing
in acetic acid.-
Critical Control: Add the bromine solution dropwise at room temperature. Rapid addition causes local hotspots, leading to 4,5-dibromination.
-
-
Reaction: Stir at room temperature for 4–6 hours. The reaction is slightly exothermic.
-
Quench: Pour the mixture into ice-cold water (10x reaction volume).
-
Workup: The product typically precipitates as a white/off-white solid. Filter and wash with cold water to remove residual acetic acid.
-
Purification: Recrystallize from ethanol/water if necessary.
Key Data Points:
| Parameter | Specification | Note |
|---|---|---|
| Yield | 75–85% | High efficiency |
| Regioselectivity | >95% C5 | Trace C4 or C4,5-dibromo possible |
| Appearance | White crystalline powder | MP: 140–142°C |[1][2][3]
Method B: The "Scaffold Hopping" Strategy (C3-Selective)
Target: 3-Bromo-2-thiophenecarboxylic acid Mechanism: Lithium-Halogen Exchange followed by Carboxylation
Direct bromination of 2-thiophenecarboxylic acid cannot reliably produce the 3-bromo isomer. Instead, we must use a "reverse" approach: starting with a poly-halogenated scaffold and selectively removing/replacing atoms.
The "Alpha-Beta" Rule: In lithium-halogen exchange, halogens at the
Protocol: Selective Lithiation of 2,3-Dibromothiophene
Reagents:
-
2,3-Dibromothiophene (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)
-
Anhydrous THF (Solvent)[4]
-
Dry Ice (
source)
Experimental Setup (Visualized):
Figure 2: Cryogenic lithiation setup requiring strict exclusion of moisture.
Step-by-Step Workflow:
-
Inert Environment: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2,3-dibromothiophene in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Why? At higher temperatures (>-40°C), the lithiated species can undergo "Dance of the Thiophenes" (scrambling) or eliminate to form benzyne-like intermediates.
-
-
Selective Exchange: Add n-BuLi dropwise over 20 minutes.
-
Trapping: Stir for 30 minutes at -78°C.
-
Quench: Transfer the reaction mixture via cannula onto an excess of crushed dry ice (solid
) in anhydrous ether.-
Safety: Do not add dry ice into the reaction flask; it introduces water condensation.
-
-
Acidification: Once the
sublimes, treat the residue with 1M HCl to protonate the lithium carboxylate salt ( ).
Troubleshooting Table:
| Issue | Cause | Solution |
|---|
| Low Yield | Wet THF or
Method C: Pinnick Oxidation (Mild & Selective)
Target: Functionalized Thiophene Acids (e.g., 5-chloro, 3-fluoro) from Aldehydes. Context: When the thiophene ring contains sensitive groups (e.g., alkenes, other halogens) that cannot survive lithiation or harsh bromination.
Protocol: Oxidation of 5-Chloro-2-thiophenecarboxaldehyde
Reagents:
-
Sodium Chlorite (
)[6][7] -
Sodium Dihydrogen Phosphate (
) (Buffer) -
2-Methyl-2-butene (Scavenger)[12]
-
t-Butanol/Water (Solvent system)[7]
Step-by-Step Workflow:
-
Buffer Prep: Dissolve the aldehyde in t-BuOH/Water (3:1). Add
(buffer keeps pH ~4–5 to prevent formation of explosive gas). -
Scavenger: Add 2-methyl-2-butene (5–10 equiv).
-
Role: Scavenges hypochlorous acid (
) byproducts which could otherwise chlorinate the thiophene ring further.
-
-
Oxidation: Add
portion-wise at room temperature. -
Monitoring: Reaction typically completes in 1–3 hours.[4]
-
Workup: Extract with Ethyl Acetate. The product is usually pure enough to bypass chromatography.
Critical Safety & Stability Notes
Decarboxylation Risk
Thiophene-2-carboxylic acids are prone to thermal decarboxylation, reverting to the parent halogenated thiophene.
-
Avoid: Distillation of the free acid at atmospheric pressure.
-
Storage: Store at 2–8°C.
-
Mechanism: Protonation of the C2 position facilitates loss of
.
Lithium Hazards
-
t-BuLi (often used for difficult exchanges) is pyrophoric. n-BuLi is less dangerous but still requires air-free techniques.
-
Recommendation: Use titration to verify n-BuLi concentration before use, as aged reagents lead to incomplete exchange and complex mixtures.
References
-
BenchChem. (2025).[3][4][7] Synthesis of 5-Bromothiophene-2-carboxylic acid. Retrieved from 3
-
Gronowitz, S. (1959).[13] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv Kemi. Retrieved from 13
-
Organic Syntheses. (Coll. Vol. 5, p. 149). 3-Bromothiophene Preparation (Context for Lithiation). Retrieved from 14
-
Murakami, K., et al. (2020).[6] Pinnick Oxidation Protocols. Angew. Chem. Int. Ed. Retrieved from 8
-
Dow AgroSciences. (2010). Preparation of halogenated 2-thiophenecarboxylic acid derivatives. PMC - NIH. Retrieved from 15
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for the Analysis of 3-Methoxy-5-methylthiophene-2-carboxylic acid
Abstract: This document provides a comprehensive technical guide for the derivatization of 3-methoxy-5-methylthiophene-2-carboxylic acid, a molecule of interest in pharmaceutical and metabolic research. Due to its inherent polarity and low volatility, direct analysis of this compound can be challenging, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.[1][2] This guide details field-proven protocols for converting the parent acid into derivatives with superior analytical properties for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. We explore the causality behind methodological choices, offering researchers the expertise to select and implement the optimal strategy for their analytical objectives.
The Analytical Challenge: Why Derivatize?
This compound (MW: 172.2 g/mol ) possesses a carboxylic acid functional group, which imparts high polarity to the molecule.[3][4] This chemical characteristic presents significant hurdles for common analytical techniques:
-
For Gas Chromatography (GC): The high polarity and capacity for hydrogen bonding result in low volatility, making it difficult for the analyte to transition into the gas phase without thermal degradation.[5] If it does elute, it often produces broad, tailing peaks due to strong interactions with active sites in the GC system, compromising resolution and sensitivity.[1][2]
-
For Liquid Chromatography (LC): In reversed-phase HPLC, highly polar compounds may exhibit insufficient retention on nonpolar stationary phases (like C18), eluting in or near the solvent front.[6][7][8] While techniques like HILIC can be used, derivatization is often employed to enhance detectability by mass spectrometry. The carboxylic acid group can be ionized in negative mode ESI-MS, but acidic mobile phases used for good chromatography can suppress this ionization.[9] Derivatization can introduce a permanently charged or easily ionizable group, dramatically enhancing signal intensity in positive ion mode.[10][11]
Derivatization overcomes these issues by chemically modifying the problematic carboxylic acid group, replacing the active hydrogen with a nonpolar functional group.[12][13][14] This transformation yields a derivative that is more volatile, less polar, and more thermally stable, making it ideal for GC-MS, or one that is more readily ionized for superior LC-MS/MS detection.[14][15]
Strategic Selection of Derivatization Method
The choice of derivatization reagent and protocol is dictated by the intended analytical platform. The logical workflow below illustrates the decision-making process.
Caption: Workflow for selecting a derivatization strategy.
| Derivatization Method | Primary Analytical Technique | Key Reagent(s) | Mechanism | Key Advantage |
| Silylation | GC-MS | BSTFA, MSTFA, MTBSTFA | Replaces acidic proton with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group. | Excellent for creating volatile and thermally stable derivatives; reagents are highly reactive.[14][16][17] |
| Esterification | GC-MS, LC-MS | TMS-Diazomethane, BF₃-Methanol | Converts carboxylic acid to its corresponding methyl ester. | Produces clean, stable esters with minimal byproducts; TMS-diazomethane is a safer alternative to diazomethane.[18][19][20] |
| Amidation/Tagging | LC-MS/MS | 2-Picolylamine, Cholamine | Forms an amide bond and introduces a tag with a basic nitrogen or permanent positive charge. | Dramatically enhances ionization in positive-mode ESI-MS, improving sensitivity by orders of magnitude.[9][11] |
Table 1. Comparison of primary derivatization methodologies.
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often moisture-sensitive, corrosive, and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation for GC-MS Analysis using BSTFA
This protocol converts the carboxylic acid to its trimethylsilyl (TMS) ester. The resulting derivative is significantly more volatile and less polar. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent for carboxylic acids.[16][21]
Materials:
-
This compound sample
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. Water will quench the silylation reagent.
-
Reagent Addition: To the dried sample (e.g., 10-100 µg), add 50 µL of anhydrous pyridine or acetonitrile to dissolve.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70-75°C for 45 minutes.[21] The catalyst (TMCS) increases the reactivity of the BSTFA, making it suitable for acids.[22]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. Do not delay analysis, as TMS derivatives can be susceptible to hydrolysis.
Caption: Silylation of the carboxylic acid to a TMS ester.
Protocol 2: Methyl Esterification for GC-MS using TMS-Diazomethane
Esterification with (Trimethylsilyl)diazomethane (TMS-diazomethane) is a rapid and effective method for forming methyl esters.[19] It is considered a safer and more stable substitute for the highly toxic and explosive diazomethane.[18] The reaction proceeds quickly at room temperature or slightly below, producing nitrogen gas as the only significant byproduct.[23]
Materials:
-
This compound sample
-
TMS-diazomethane (2.0 M solution in hexanes or diethyl ether)
-
Methanol (GC grade)
-
Diethyl ether or Toluene (GC grade)
-
Reaction vials with vented caps or septa
Procedure:
-
Sample Preparation: Dissolve the dried sample (e.g., 1 mg) in a suitable solvent mixture. A common choice is 1 mL of toluene/methanol (9:1 v/v) or diethyl ether/methanol (7:2 v/v).[19] The methanol acts as a catalyst for the reaction with carboxylic acids.
-
Reagent Addition: At room temperature or in an ice bath (0°C), add the 2.0 M TMS-diazomethane solution dropwise until a faint yellow color persists.[19] The persistence of color indicates a slight excess of the reagent and the completion of the reaction. Evolution of nitrogen gas should be observed.
-
Quenching (Optional but Recommended): Wait 5-10 minutes after the addition is complete. Add a few drops of acetic acid to quench any excess TMS-diazomethane. The yellow color will disappear.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen.
-
Reconstitution & Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS injection.
Protocol 3: Amidation for Enhanced LC-MS/MS Detection
For LC-MS/MS, the goal is not volatility but enhanced ionization. This protocol uses 2-picolylamine (PA) and a coupling agent to form an amide derivative. The pyridine ring on the 2-picolylamine tag has a basic nitrogen atom that is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to a strong signal in positive-mode ESI-MS.[9]
Materials:
-
This compound sample
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Anhydrous Acetonitrile
-
Reaction vials
Procedure:
-
Reagent Solution Preparation:
-
Solution A: Prepare a 10 mg/mL solution of 2,2'-dipyridyl disulfide in anhydrous acetonitrile.
-
Solution B: Prepare a 10 mg/mL solution of triphenylphosphine in anhydrous acetonitrile.
-
Solution C: Prepare a 10 mg/mL solution of 2-picolylamine in anhydrous acetonitrile.
-
-
Sample Preparation: Dissolve the dried sample in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Derivatization Reaction: In a reaction vial, combine the following in order:
-
50 µL of the sample solution.
-
20 µL of Solution A (DPDS).
-
20 µL of Solution B (TPP).
-
20 µL of Solution C (PA).
-
-
Incubation: Vortex the mixture and let it react at room temperature for 60 minutes.
-
Analysis: The reaction mixture can be diluted with the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) and injected directly into the LC-MS/MS system.
Expected Analytical Results
Successful derivatization is confirmed by observing the expected shift in retention time and the mass-to-charge ratio (m/z) of the analyte.
| Analyte Form | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Expected GC Behavior |
| Parent Acid | C₇H₈O₃S | 172.20 | 173.03 | Poor elution, peak tailing |
| TMS Ester Derivative | C₁₀H₁₆O₃SSi | 244.38 | 245.07 | Significantly earlier elution, sharp peak |
| Methyl Ester Derivative | C₈H₁₀O₃S | 186.23 | 187.04 | Earlier elution, sharp peak |
| 2-Picolylamine Amide | C₁₃H₁₄N₂O₂S | 262.33 | 263.09 | Good RP-LC retention, strong ESI+ signal |
Table 2. Properties and expected analytical behavior of the parent acid and its derivatives.
References
-
Toyo'oka, T. (1995). Use of Derivatization to Improve the Chromatographic Properties and Detection Selectivity of Physiologically Important Carboxylic Acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 91-112. [Link]
-
Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Retrieved from [Link]
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789–8796. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2017). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 237-253. [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Johnson, D. W. (2010). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 82(24), 10044–10051. [Link]
-
UCT. (n.d.). Derivatizing Reagents. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-1626. [Link]
-
Ashenhurst, J. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Darko, E., & Dodds, E. D. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]
-
Thesis. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]
-
Fakhretdinov, R. N., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020). Cannabis Science and Technology. [Link]
-
Axion Labs. (2024). HPLC problems with very polar molecules. Retrieved from [Link]
-
Analytical Methods. (n.d.). Retrieved from [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. [Link]
-
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Johnson, D. W. (2006). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 373(1-2), 23-39. [Link]
- US Patent 2744917A. (n.d.). Process for the preparation of thiophene dicarboxylic acid.
-
Analytical Methods. (2024). CONICET. [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010). Analytical and Bioanalytical Chemistry. [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. [Link]
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Application Note: Advanced Synthetic Utility of 3-Methoxy-5-methylthiophene-2-carboxylic Acid in Medicinal Chemistry
Executive Summary
This technical guide details the synthetic applications of 3-Methoxy-5-methylthiophene-2-carboxylic acid (CAS: 10055-03-5), a specialized heterocyclic building block. Unlike generic thiophene intermediates, this scaffold offers unique electronic and steric properties driven by the C3-methoxy group. It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to synthesize kinase inhibitors and GPCR ligands where the thiophene ring acts as a bioisostere for phenyl or pyridine rings.
This document provides validated protocols for amide coupling, Curtius rearrangement, and regioselective functionalization, specifically addressing the challenges of working with electron-rich thiophene carboxylates.
Chemical Profile & Reactivity Analysis
Structural Significance
The this compound scaffold presents a "push-pull" electronic system that dictates its reactivity and utility in drug design.
-
C2-Carboxylic Acid: The primary handle for derivatization (Amidation/Esterification).
-
C3-Methoxy Group (Strategic Element):
-
Electronic: A strong electron donor (+M effect) that significantly increases the electron density of the thiophene ring compared to unsubstituted analogs.
-
Conformational: capable of forming an intramolecular hydrogen bond with an amide proton at C2, locking the drug molecule into a planar, bioactive conformation (the "Privileged Structure" effect).
-
-
C5-Methyl Group: Blocks the reactive
-position, preventing metabolic oxidation (sulfoxidation) and unwanted polymerization during synthesis.
Reactivity Visualization
The following diagram illustrates the electronic activation and directing effects essential for planning synthetic routes.
Figure 1: Functional map of the scaffold showing electronic directing effects.
Validated Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Context: The C3-methoxy group creates steric bulk near the carboxylic acid. Standard EDC/HOBt couplings often suffer from slow kinetics or incomplete conversion. The HATU/DIPEA system is recommended to drive this reaction to completion, particularly with unreactive anilines.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Aryl or Alkyl amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Anhydrous DMF or DMAc
Step-by-Step Procedure:
-
Activation: Charge a reaction vial with the carboxylic acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF (0.2 M concentration relative to acid).
-
Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C under nitrogen. Stir for 15 minutes. Observation: Solution typically turns yellow.
-
Amine Addition: Add the amine partner (1.1 equiv) in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Self-Validation: Monitor via LC-MS. The activated ester intermediate (At-ester) may be visible if the amine is unreactive.
-
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO
(2x), water (1x), and brine (1x). Dry over Na SO . -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Note: Do not use acid chlorides (SOCl
Protocol B: Curtius Rearrangement to N-Boc Amines
Context: 2-Aminothiophenes are notoriously unstable (prone to oxidation/dimerization). This protocol converts the carboxylic acid to the stable tert-butyl carbamate (Boc-protected amine), a versatile intermediate for further cross-coupling.
Materials:
-
Substrate: this compound
-
Reagent: Diphenylphosphoryl azide (DPPA)
-
Base: Triethylamine (TEA)
-
Trapping Agent: tert-Butanol (
-BuOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve the acid (1.0 mmol) in anhydrous Toluene (5 mL) and
-BuOH (5 mL). -
Reagent Addition: Add TEA (1.5 mmol) and DPPA (1.1 mmol) at RT.
-
Rearrangement: Heat the mixture to 90°C for 4 hours.
-
Work-up: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid (removes residual TEA), then NaHCO
. -
Yield: Expect 70–85% yield of the N-Boc-3-methoxy-5-methylthiophen-2-amine.
Protocol C: Regioselective C4-Bromination
Context: To access fully substituted thiophenes, the C4 position can be functionalized. The C3-methoxy group strongly directs electrophiles to C4.
Materials:
-
Substrate: Methyl ester of the title acid (Protect the acid first to prevent decarboxylation).
-
Reagent:
-Bromosuccinimide (NBS). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure:
-
Protection: Convert the acid to its methyl ester (MeOH/H
SO reflux) prior to bromination. -
Bromination: Dissolve the ester (1.0 equiv) in ACN (0.1 M). Add NBS (1.05 equiv) portion-wise at 0°C.
-
Reaction: Stir at 0°C to RT for 2 hours.
-
Self-Validation: TLC should show a less polar spot. NMR will show the disappearance of the C4-proton singlet (~6.8 ppm).
-
-
Work-up: Quench with 10% Na
S O (sodium thiosulfate) to remove bromine. Extract with Et O.
Analytical Data Summary
The following table summarizes expected NMR shifts for validating the core scaffold integrity.
| Position | Moiety | 1H NMR Shift (CDCl3) | Multiplicity | Key HMBC Correlation |
| C2-COOH | Carboxylic Acid | 10.5 - 12.0 ppm | Broad Singlet | - |
| C3-OMe | Methoxy | ~3.85 ppm | Singlet | Correlates to C3 & C2 |
| C4-H | Aromatic Proton | ~6.5 - 6.7 ppm | Singlet | Correlates to C2 & C5 |
| C5-Me | Methyl | ~2.40 ppm | Singlet (or fine doublet) | Correlates to C4 & C5 |
Synthetic Workflow Diagram
This workflow illustrates the divergence of the scaffold into three distinct chemical spaces: Amides (Lead Gen), Amines (Scaffold Hopping), and Halides (Cross-Coupling).
Figure 2: Divergent synthetic pathways for library generation.
References
-
Amide Coupling Methodologies
- Thiophene Chemistry in Drug Discovery: Mishra, R., et al. (2011). Thiophene derivatives as new class of antileishmanial agents. Bioorganic & Medicinal Chemistry, 19(21), 6344-6355. Note: Illustrates the bioisosteric utility of substituted thiophenes.
-
Curtius Rearrangement Protocols
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
-
-
Regioselectivity in Thiophenes
-
Campaigne, E. (1944). 3-Methylthiophene.[4] Organic Syntheses, 24, 72. (General reference for electrophilic substitution patterns in activated thiophenes).
-
Sources
Application Note: 3-Methoxy-5-methylthiophene-2-carboxylic Acid in Next-Gen Insecticide Design
Executive Summary
The emergence of resistance against diamide insecticides (Group 28) necessitates the exploration of novel bioisosteres. 3-Methoxy-5-methylthiophene-2-carboxylic acid represents a critical building block for synthesizing thiophene-based anthranilic diamides . Unlike the standard pyrazole or pyridine moieties found in commercial agents like Chlorantraniliprole, the thiophene core offers unique electronic distribution and lipophilicity profiles. This guide details the rationale, synthetic protocols, and quality control measures for incorporating this scaffold into insecticide discovery pipelines targeting the Ryanodine Receptor (RyR).
Scientific Rationale: The Thiophene Advantage
Bioisosterism and Electronic Tuning
In the design of RyR modulators, the "left-hand side" (LHS) acid moiety is crucial for binding affinity. Replacing the phenyl or pyrazole ring with a thiophene introduces specific advantages:
-
Electronic Effects: The sulfur atom in the thiophene ring is a soft Lewis base, potentially engaging in unique
- stacking or sulfur-aromatic interactions within the RyR binding pocket. -
The 3-Methoxy Substituent: This group acts as an electron-donating group (EDG) via resonance, contrasting with the electron-withdrawing halogens typical in commercial diamides. This modification alters the acidity of the adjacent amide proton (
), a critical hydrogen bond donor in the receptor active site. -
The 5-Methyl Group: Provides necessary steric bulk to fill the hydrophobic sub-pocket (Val/Ile residues) often targeted by chlorine or bromine atoms in legacy compounds.
Pharmacophore Mapping
The thiophene-2-carboxamide motif mimics the geometry of the benzamide or pyrazole-5-carboxamide pharmacophore, maintaining the critical intramolecular hydrogen bond that locks the bioactive conformation.
Figure 1: Pharmacophore mapping of the thiophene building block within the RyR binding site.
Experimental Protocols
Synthesis of Thiophene-Diamide Analogs
Objective: Couple this compound with a substituted anthranilic amide (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) to generate the active insecticide candidate.
Reagents:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
DMF (catalytic, 2-3 drops)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine or Triethylamine (2.0 eq)
-
2-Amino-5-chloro-N,3-dimethylbenzamide (1.0 eq)
Workflow Diagram:
Figure 2: Step-by-step synthetic workflow for amide coupling.
Detailed Procedure:
Step 1: Acid Chloride Formation
-
Dissolve This compound (10 mmol, 1.72 g) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Cool the solution to 0°C in an ice bath.
-
Add catalytic DMF (2 drops).
-
Add oxalyl chloride (12 mmol, 1.0 mL) dropwise over 10 minutes. Caution: Gas evolution (
). Vent into a scrubber. -
Allow the reaction to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).
Step 2: Amide Coupling
-
In a separate flask, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (10 mmol) and pyridine (20 mmol, 1.6 mL) in anhydrous DCM (20 mL).
-
Cool the amine solution to 0°C.
-
Slowly add the acid chloride solution (from Step 1) to the amine solution via syringe/cannula.
-
Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12 hours).
Step 3: Workup & Purification
-
Quench the reaction with 1M HCl (20 mL) to remove excess pyridine.
-
Separate the organic layer and wash with saturated
(20 mL) followed by brine (20 mL). -
Dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).
Quality Control (QC) Protocol
Objective: Verify the purity and identity of the synthesized building block or final diamide.
Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Detection | UV at 254 nm (aromatic) and 280 nm (thiophene specific) |
| Temperature | 30°C |
Acceptance Criteria:
-
Purity:
by area integration. -
Retention Time: Consistent with standard reference (approx. 8-12 min depending on gradient).
-
Identity: Confirmed by LC-MS (ESI+) showing
or .
Safety & Handling
-
Thiophene Derivatives: Often possess a characteristic sulfur stench. Handle in a well-ventilated fume hood.
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water.
-
Waste Disposal: All aqueous waste containing pyridine or thiophenes must be segregated into halogenated/non-halogenated organic waste streams as per local EHS regulations.
References
-
Lahm, G. P., et al. (2007). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. Link
-
Jeanguenat, A. (2013).[1] "The story of a new insecticidal chemistry class: the diamides." Pest Management Science, 69(1), 7-14.[1] Link
-
Dow AgroSciences. (2007). "Development of potential manufacturing routes for substituted thiophenes." Beilstein Journal of Organic Chemistry, 3, 28. Link
-
DuPont. (2005). "Anthranilamide Insecticides." United States Patent US 6,747,047. Link
-
Sigma-Aldrich. "this compound Product Detail." Link(Generic link for verification of commercial availability).
Sources
Analytical methods for thiophene carboxylic acids
Introduction: The Bioisostere Challenge
Thiophene carboxylic acids (TCAs), specifically thiophene-2-carboxylic acid (2-TCA) and thiophene-3-carboxylic acid (3-TCA) , are critical intermediates in pharmaceutical chemistry. The thiophene ring serves as a bioisostere for the benzene ring, often improving the pharmacokinetic profile of drugs (e.g., Suprofen, Tiotropium, and various antibiotics).
However, analytical quantification presents distinct challenges:
-
Isomeric Purity: Differentiating the 2- and 3- isomers is critical as they possess different biological activities.
-
Polarity & Tailing: The carboxylic acid moiety causes severe peak tailing on standard C18 columns due to secondary silanol interactions.
-
Volatility Issues: While small enough for GC, the polar -COOH group leads to adsorption in the inlet, necessitating derivatization.
This guide provides validated protocols for HPLC-UV (purity/assay) and GC-MS (trace analysis/genotoxic impurity screening).
Physicochemical Profiling
Understanding the molecule is the first step to robust method development.
| Property | Thiophene-2-carboxylic Acid | Thiophene-3-carboxylic Acid | Analytical Implication |
| Structure | Carboxyl at C2 (adjacent to S) | Carboxyl at C3 | 2-TCA is more acidic due to proximity to Sulfur (electron-withdrawing). |
| pKa | ~3.5 | ~4.1 | Critical: At pH 3.5, 2-TCA is 50% ionized, while 3-TCA is mostly neutral. pH control is the primary separation lever. |
| LogP | ~1.6 | ~1.6 | Moderate hydrophobicity; suitable for Reversed-Phase LC. |
| UV Max | ~250–260 nm | ~250–260 nm | Strong absorbance; UV detection is highly sensitive. |
| Stability | Prone to decarboxylation | Stable | Avoid high-temp injection ports without derivatization. |
Protocol A: HPLC Separation of Isomers
Objective: Separate 2-TCA and 3-TCA with resolution (
Mechanistic Insight (The "Why")
Standard C18 columns often fail to separate these positional isomers because their hydrophobicities are nearly identical. To achieve separation, we exploit pi-pi interactions using a Phenyl-Hexyl column or strictly control ionization states using pH.
-
Choice of pH: We utilize a mobile phase pH of 2.5 . At this pH, both acids are fully protonated (neutral), maximizing retention and preventing "ion-exclusion" peak splitting.
-
Column Choice: A Phenyl-Hexyl stationary phase is superior to C18 here. The pi-electrons of the thiophene ring interact differentially with the phenyl ring of the stationary phase depending on the carboxyl position (steric/electronic effects).
Step-by-Step Method
-
Instrument: UHPLC or HPLC with PDA/UV detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: 254 nm (bw 4 nm).
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 60 | 40 | Linear Gradient |
| 13.0 | 5 | 95 | Wash |
| 16.0 | 5 | 95 | Wash |
| 16.1 | 95 | 5 | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Strict requirement for acids).
-
Resolution (2-TCA vs 3-TCA): > 2.0.
Protocol B: GC-MS Trace Analysis (Derivatization)
Objective: Quantify trace levels of TCAs or related impurities without thermal degradation.
Mechanistic Insight
Direct injection of carboxylic acids into GC leads to adsorption on active sites (glass wool, liner walls), resulting in "ghost peaks" and poor reproducibility. We use Silylation (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group. This reduces polarity, increases volatility, and improves thermal stability.[1]
Workflow Logic
Figure 1: Derivatization workflow for Thiophene Carboxylic Acids to prevent thermal degradation and adsorption.
Step-by-Step Protocol
-
Preparation: Weigh 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous Pyridine . (Pyridine acts as both solvent and acid scavenger).
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Note: TMCS acts as a catalyst to drive the reaction for sterically hindered acids.
-
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Analysis: Cool to room temperature. Inject directly.
GC Parameters:
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Split 1:20.
-
Oven: 60°C (1 min) → 15°C/min → 280°C (3 min).
-
MS Detection: EI Source (70 eV).
-
SIM Mode Ions: m/z 185 (Molecular Ion of TMS-ester), m/z 111 (Thiophene-CO fragment).
-
Impurity Profiling & Structural Elucidation
When synthesizing TCAs, common impurities include decarboxylated thiophene and aldehydes .
Method Development Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity and resolution requirements.
References
-
PubChem. (2025).[2] 2-Thiophenecarboxylic acid - Chemical and Physical Properties. National Library of Medicine. [Link]
-
Mai, X. L., et al. (2017).[3] An HPLC method for the determination of thioctic acid in raw material and tablets.[3] Analytical Science & Technology.[3][4] [Link] (Cited for general acidic heterocycle validation parameters).
-
SIELC Technologies. (2024). HPLC Separation of Thiophene-2-carboxylic acid hydrazide.[Link]
Sources
Application Note: HPLC Analysis of 3-Methoxy-5-methylthiophene-2-carboxylic Acid
Abstract & Introduction
3-Methoxy-5-methylthiophene-2-carboxylic acid is a functionalized thiophene intermediate often utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural features—an acidic carboxyl group (pKa ~3.7), a lipophilic methyl group, and an electron-donating methoxy group—present specific chromatographic challenges.
This guide provides a comprehensive protocol for the analysis of this compound. Unlike generic methods, this protocol addresses the ionization equilibrium of the carboxylic acid moiety to prevent peak tailing and ensure retention stability. We utilize a Reverse-Phase C18 approach with pH suppression , ensuring the analyte remains in its neutral, hydrophobic form for optimal interaction with the stationary phase.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to successful separation.
| Property | Value (Estimated/Literature) | Chromatographic Implication |
| Structure | Thiophene core, -COOH (C2), -OCH3 (C3), -CH3 (C5) | Moderate polarity with lipophilic character. |
| pKa | ~3.7 (Carboxylic acid) | Critical: Mobile phase pH must be < 2.7 to suppress ionization. |
| UV Max | ~250–260 nm (Thiophene conjugation) | UV detection is highly sensitive; PDA scanning recommended. |
| Solubility | Soluble in Methanol, ACN, DMSO | Organic solvents required for sample prep; avoid pure water. |
The "Ion Suppression" Strategy
Because the target has a pKa of ~3.7, analyzing it at neutral pH (7.0) would result in a deprotonated, negatively charged species (
-
Early Elution: The compound elutes with the void volume.
-
Peak Tailing: Secondary interactions with residual silanols.
Solution: We employ a mobile phase with 0.1% Phosphoric Acid or Formic Acid (pH ~2.5) . This keeps the acid protonated (
Experimental Protocols
Protocol A: High-Resolution Gradient Method (R&D & Impurity Profiling)
Recommended for initial characterization and separating unknown impurities.
Chromatographic Conditions:
-
System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Why: High surface area and carbon load for robust retention.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.2).-
Alt for MS: 0.1% Formic Acid in Water.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection: UV at 254 nm (Reference: 360 nm). Enable PDA scan 210–400 nm.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Focus peak) |
| 15.0 | 10 | 90 | Linear Gradient (Elution) |
| 18.0 | 10 | 90 | Wash Step |
| 18.1 | 95 | 5 | Return to Initial |
| 23.0 | 95 | 5 | Re-equilibration |
Protocol B: Rapid Isocratic Method (QC & Routine Analysis)
Recommended for batch release testing where impurities are known and well-resolved.
Conditions:
-
Mobile Phase: 60% Buffer A (0.1%
) / 40% Acetonitrile. -
Flow Rate: 1.0 mL/min.
-
Run Time: ~8–10 minutes.
-
Note: Adjust the % ACN by ±5% to center the peak at k' ≈ 3–5 (approx. 4–6 min retention).
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL Methanol (sonicate if necessary).
-
Dilute to volume with Mobile Phase A (Water/Acid). Note: Diluting with water ensures the sample solvent matches the initial mobile phase, preventing peak distortion.
Working Sample (0.1 mg/mL):
-
Take 100 µL of Stock Solution.
-
Dilute with 900 µL of Mobile Phase (Initial Gradient Ratio).
-
Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
Visualizations
Workflow Diagram
This diagram outlines the end-to-end analytical process, ensuring no critical steps (like filtration or degassing) are missed.
Caption: Step-by-step sample preparation and analysis workflow for thiophene carboxylic acid derivatives.
Troubleshooting Decision Tree
Use this logic flow to resolve common issues with acidic analytes.
Caption: Troubleshooting logic for optimizing retention and peak shape of acidic thiophene compounds.
System Suitability Parameters (Acceptance Criteria)
To ensure the method is trustworthy and the system is performing correctly, the following criteria must be met before analyzing samples:
-
Retention Time (tR): Stable within ±2.0% between injections.
-
Theoretical Plates (N): > 2000 (for Isocratic mode).
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5. (If T > 1.5, lower the pH or replace the column).
-
Injection Precision (RSD): < 1.0% for peak area (n=5 injections).
References
-
Vertex AI Search. (2026). HPLC method development for thiophene carboxylic acids. Retrieved from 1
-
Sigma-Aldrich. (n.d.). Developing HPLC Methods: Selecting the Right Buffer. Retrieved from
-
ChemicalBook. (2025). 5-Methyl-2-thiophenecarboxylic acid Properties and pKa. Retrieved from 2[3]
-
PubChem. (2025).[4] this compound Compound Summary. Retrieved from 5[4]
Sources
- 1. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]
- 3. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 19369-53-0 [chemicalbook.com]
- 4. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H8O3S) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-5-methylthiophene-2-carboxylic acid
Case ID: T-3M5MT-YIELD Status: Active Support Level: Tier 3 (Senior Application Scientist)
System Overview & Workflow
The synthesis of 3-Methoxy-5-methylthiophene-2-carboxylic acid typically proceeds via the O-methylation of the corresponding 3-hydroxy thiophene ester, followed by saponification. The primary yield-limiting factors are regioselectivity failures (C-methylation vs. O-methylation) and inadvertent decarboxylation during the final hydrolysis.
Synthetic Pathway Visualization
Caption: Figure 1. Optimized synthetic workflow emphasizing Critical Quality Attributes (CQAs) at the methylation and hydrolysis stages.
Critical Control Points (The "Why")
To improve yield, you must move beyond "following the recipe" and control the mechanistic drivers of side reactions.
A. The Ambident Nucleophile Trap (O- vs. C-Methylation)
The starting material, Methyl 3-hydroxy-5-methylthiophene-2-carboxylate , exists in equilibrium between its enol (hydroxy) and keto forms. The anion generated by deprotonation is an ambident nucleophile :
-
O-Attack (Desired): Leads to the methoxy ether.
-
C-Attack (Undesired): Leads to a methylated keto-ester (often at C2 or C4), which is a dead-end impurity.
Yield Optimization Strategy: According to Hard-Soft Acid-Base (HSAB) theory , the oxygen atom is the "harder" nucleophile. To favor O-methylation:
-
Base Selection: Use Potassium Carbonate (
) or Cesium Carbonate ( ) . These provide a "naked" anion effect without the tight ion pairing seen with Lithium bases. Avoid Sodium Hydride ( ) if possible, as the high charge density can sometimes favor C-alkylation in these specific thiophene systems [1]. -
Solvent: Use Acetone or Acetonitrile . While DMF is a common solvent, it can sometimes overheat and promote thermodynamic C-alkylation. Acetone (reflux) is often kinetically controlled to favor the O-isomer.
B. The Decarboxylation Danger Zone
Thiophene-2-carboxylic acids, especially those with electron-donating groups (like 3-methoxy), are thermally unstable. The 2-position is prone to protodecarboxylation under acidic conditions or high heat [2].
Yield Optimization Strategy:
-
Hydrolysis: Use Lithium Hydroxide (
) in THF/Water. is milder than and allows the reaction to proceed at lower temperatures (room temp to 40°C). -
Acidification: When quenching the hydrolysis to precipitate the acid, do not drop below pH 3 . Strongly acidic environments (pH 1) combined with residual heat will strip the
immediately.
Troubleshooting Guide (FAQ)
Q1: I am seeing a "double methyl" peak in my NMR, and my yield is <40%. What is it?
Diagnosis: You likely have significant C-methylation .
-
Observation: In
NMR, look for a doublet/quartet pattern characteristic of a methyl group on a saturated carbon (the ring carbon), rather than the sharp singlet of the methoxy group (~3.8-4.0 ppm). -
Fix: Switch your solvent to Acetone and use Dimethyl Sulfate (DMS) instead of Methyl Iodide. DMS is a "harder" electrophile than MeI, which further biases the reaction toward the "hard" oxygen nucleophile [3].
Q2: My product vanishes after the final acid workup.
Diagnosis: Decarboxylation .[1][2]
-
Mechanism: The electron-rich thiophene ring facilitates the loss of
to form 3-methoxy-5-methylthiophene (an oil), which likely washed away in your organic extraction or evaporated. -
Fix: Perform the acidification at 0°C . Use weak acids like 1M Citric Acid or Acetic Acid to adjust pH, rather than concentrated HCl. Isolate immediately.
Q3: The starting material (3-hydroxy ester) is impure/dark.
Diagnosis: Oxidation/Polymerization.
-
Context: 3-Hydroxythiophenes are essentially enols and are prone to oxidation in air.
-
Fix: If you synthesized the precursor via the Fiesselmann synthesis , ensure you store it under Nitrogen/Argon. If it is dark, purify via a short silica plug (eluting with Hexane/EtOAc) immediately before the methylation step.
Optimized Experimental Protocol
Objective: Synthesis of this compound from Methyl 3-hydroxy-5-methylthiophene-2-carboxylate.
Step 1: Regioselective O-Methylation
-
Setup: Charge a flame-dried flask with Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (1.0 eq) and anhydrous Acetone (0.2 M concentration).
-
Base: Add
(1.5 eq, anhydrous, finely ground). Stir for 15 min at Room Temperature (RT). -
Alkylation: Add Dimethyl Sulfate (1.2 eq) dropwise over 10 minutes.
-
Note: DMS is highly toxic; handle in a fume hood. MeI (1.5 eq) is an alternative but may lower regioselectivity.
-
-
Reaction: Reflux at 56°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower Rf, stains with
) should disappear. -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and Brine (1x). Dry over
. -
Yield Target: >85% (Solid).
Step 2: Controlled Hydrolysis
-
Setup: Dissolve the Step 1 ester (1.0 eq) in THF:Water (3:1) .
-
Reagent: Add
(2.5 eq). -
Reaction: Stir at RT to 40°C max . Do NOT reflux. Monitor by LCMS or TLC until the ester is consumed (typically 4–8 hours).
-
Isolation (Crucial):
-
Cool the mixture to 0°C (Ice bath).
-
Partially remove THF under reduced pressure (keep temp < 30°C).
-
Acidify carefully with 1M Citric Acid dropwise to pH 3–4 .
-
The product should precipitate as a white/off-white solid.
-
Filter and wash with cold water. Dry in a vacuum oven at 40°C (do not overheat).
-
Summary of Yield Data
| Parameter | Standard Conditions | Optimized Conditions | Impact |
| Solvent (Step 1) | DMF | Acetone | Reduces C-methylation impurities. |
| Base (Step 1) | NaH | Improves O-selectivity via HSAB principles. | |
| Hydrolysis Temp | Reflux (100°C) | <40°C | Prevents decarboxylation. |
| Acidification | HCl (pH 1) | Citric Acid (pH 4) | Preserves the carboxylic acid moiety. |
References
-
Shimizu, M., et al. (2010). "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Heterocycles, 81(2). Link (Demonstrates methylation selectivity principles in heterocyclic systems).
-
Song, H.-T., et al. (2016).[2] "Oxidative Decarboxylation of 2-Aryl Carboxylic Acids." Journal of Organic Chemistry, 81, 7250-7255.[2] Link (Discusses decarboxylation mechanisms relevant to aryl/heteroaryl acids).
-
Lissavetzky, J., et al. (2009). "Reactions of methyl 3‐hydroxythiophene‐2‐carboxylate. Part 4." Journal of Heterocyclic Chemistry. Link (Specific reference for 3-hydroxythiophene alkylation and hydrolysis).
-
PubChem. "this compound (Compound)." Link (Chemical structure and property verification).
Sources
Technical Support Center: 3-Methoxy-5-methylthiophene-2-carboxylic Acid
Topic: Prevention of Degradation & Handling Protocols
Executive Summary: The Stability Paradox
Researchers often underestimate 3-Methoxy-5-methylthiophene-2-carboxylic acid . While thiophene-2-carboxylic acids are generally robust, the addition of the 3-methoxy group fundamentally alters its reactivity profile.
This substituent acts as a strong Electron Donating Group (EDG). While this is often desired for biological activity, it creates two critical vulnerabilities during storage and experimentation:
-
Hyper-Nucleophilicity: The ring becomes highly susceptible to oxidative polymerization (turning the solid pink/brown).
-
Facilitated Decarboxylation: The electron density at the C2 position is increased, destabilizing the carboxylic acid bond, particularly under acidic or thermal stress.
This guide provides the protocols necessary to mitigate these specific failure modes.
Storage & Handling: The "Golden Rules"
The majority of degradation occurs before the experiment begins. Follow these strict storage protocols to maintain >98% purity.
Storage Decision Matrix
| Parameter | Short-Term (< 1 Week) | Long-Term (> 1 Week) | Critical Failure Mode |
| Temperature | 4°C (Refrigerator) | -20°C (Freezer) | Thermal Decarboxylation |
| Atmosphere | Tightly capped vial | Argon/Nitrogen Flush | Oxidative Polymerization (S-oxide formation) |
| Container | Amber Glass | Amber Glass + Parafilm | Photochemical Decomposition |
| State | Solid | Solid | Solution storage promotes hydrolysis/decarboxylation |
The "Argon Blanket" Protocol
Why? The sulfur atom in the electron-rich thiophene ring is prone to oxidation by atmospheric oxygen, leading to sulfoxides which rapidly polymerize.
-
Open the vial only when necessary.
-
After removing material, immediately backfill the headspace with dry Argon or Nitrogen gas for 10–15 seconds.
-
Seal with a Teflon-lined cap and wrap with Parafilm to prevent oxygen diffusion.
Solution Chemistry: Solubilization & Stability
Once in solution, the clock starts ticking. The 3-methoxy group makes the compound sensitive to trace acids.
Solvent Compatibility Table
| Solvent | Suitability | Risk Factor | Recommendation |
| DMSO | Excellent | Hygroscopic (absorbs water) | Use anhydrous DMSO; store aliquots at -20°C. Freeze/thaw cycles degrade purity. |
| Methanol | Good | Esterification | Avoid storage >24h. Trace acid can catalyze conversion to methyl ester. |
| Water | Poor | pH dependent | Soluble as a salt (pH > 7.5). Precipitates at pH < 4. |
| DMF | Good | Hydrolysis | Dimethylamine impurities in low-grade DMF can react with the acid. |
The "pH Danger Zone"
CRITICAL WARNING: Avoid exposing this compound to pH < 3 for extended periods.
-
Mechanism: In strong acid, the thiophene ring becomes protonated (facilitated by the 3-OMe group). This intermediate stabilizes the transition state for the loss of CO₂, leading to protodecarboxylation .
-
Protocol: If an acidic workup is required, use weak acids (e.g., Citric Acid 10% w/v) rather than strong mineral acids (HCl), and keep the temperature < 0°C.
Reaction Optimization: Coupling & Synthesis
When using this molecule as a building block (e.g., amide coupling), standard conditions often fail due to the steric bulk of the 3-methoxy group and the electronic deactivation of the carboxylate.
Recommended Coupling Protocol
Avoid Acid Chlorides: Converting this acid to an acid chloride (using SOCl₂) generates HCl and heat, risking decarboxylation and polymerization.
Preferred Method (HATU/EDC):
-
Solvent: Dry DMF or DCM.
-
Base: DIPEA (3.0 equivalents) – Essential to keep the carboxylic acid deprotonated and stable.
-
Coupling Agent: HATU (1.1 equivalents).
-
Order of Addition:
-
Dissolve Acid + Base.
-
Add HATU (Wait 5 mins for activation).
-
Add Amine.
-
Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation routes you must prevent: Oxidative Polymerization (Storage issue) and Protodecarboxylation (Reaction/Workup issue).
Caption: Figure 1. Dual degradation pathways. The electron-rich ring facilitates both S-oxidation (storage failure) and ipso-protonation leading to decarboxylation (process failure).
Troubleshooting FAQ
Q1: The white powder has turned a pale pink color. Is it still usable?
-
Diagnosis: This indicates the onset of oxidative degradation (formation of thiophene S-oxides).
-
Action: Check purity via LC-MS. If purity is >95%, you may proceed, but use an excess of the reagent. If the color is dark brown or black, the material is polymerized and must be discarded. Recrystallization is rarely successful due to the "oiling out" nature of the impurities.
Q2: I see a new peak in my NMR spectrum (singlet at ~6.0-6.5 ppm) and loss of the acid proton.
-
Diagnosis: You have likely decarboxylated the compound.[1] The new peak corresponds to the proton at the C2 position (where the COOH used to be).
-
Cause: Did you heat the reaction above 60°C? Did you use strong acid?
-
Fix: Lower reaction temperature and switch to mild activation methods (e.g., mixed anhydrides or HATU).
Q3: My yield is low during amide coupling.
-
Diagnosis: The 3-methoxy group provides steric hindrance ortho to the carboxylic acid.
-
Action: Increase the reaction time and ensure you are using a high-efficiency coupling reagent like HATU or COMU rather than EDC/HOBt. Ensure the base (DIPEA) is fresh and dry.[2]
Q4: Can I store this compound in DMSO at room temperature?
-
Diagnosis: No. DMSO is hygroscopic.
-
Mechanism: Absorbed water can facilitate slow hydrolysis or decarboxylation over weeks.
-
Action: Prepare fresh solutions. If storage is unavoidable, freeze the DMSO solution at -20°C in single-use aliquots.
References
-
SynQuest Laboratories. (2024). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid. (General handling of 3-methoxythiophene derivatives). Link
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[3][4] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. (Mechanism of thiophene decarboxylation). Link
-
Goossen, L. J., et al. (2009).[4] Protodecarboxylation of aromatic carboxylic acids. Journal of Organic Chemistry. (Thermal instability of electron-rich acids). Link
-
BenchChem. (2025). Long-term storage and stability issues with Acetylthiophenes. (Analogous stability data for electron-rich thiophenes). Link
Sources
Ticket #001: "I need C3-functionalization, but I’m only getting C2 (or C2,5 mixtures)."
Welcome to the Thiophene Functionalization Technical Support Center .
This guide is structured as a Tier-3 engineering escalation response. We assume you are already familiar with basic organic synthesis and are currently facing specific, high-level failure modes characteristic of the thiophene ring: regiochemical scrambling, ring fragmentation, and catalyst deactivation.
Status: Open
Severity: High
Root Cause: Kinetic acidity differences. The
Troubleshooting Protocol: The Halogen Dance
If you cannot block the C2 position, you must utilize the Halogen Dance (HD) reaction. This thermodynamic rearrangement moves a halogen from the kinetic C2 position to the thermodynamic C3 position.
The Mechanism (Visualized): The reaction relies on a base-catalyzed migration where a lithiated species acts as a "shuttle," allowing the halogen to "dance" to the most stable position (C3-Lithio species are less stable than C2-Lithio species, but C3-Bromo species are thermodynamically preferred over C2-Bromo species when equilibrium is allowed).
Caption: Simplified pathway of the Halogen Dance. The base triggers a cascade where the halogen migrates to the thermodynamically stable C3 position.
Experimental Protocol (Standardized):
-
Preparation: Dissolve diisopropylamine (1.1 equiv) in dry THF under Argon. Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir 30 min to form LDA. -
Addition: Add 2-bromothiophene (1.0 equiv) dropwise at -78°C.
-
The Dance: Crucial Step. Stir at -78°C for 1 hour. (Note: Some substrates require warming to -40°C to overcome the activation barrier for migration, but start at -78°C to prevent ring opening).
-
Quench: Add MeOH or
to protonate the C2-Li species. -
Result: You should isolate 3-bromothiophene.
Expert Insight: If you observe poly-bromination or scrambling, your addition rate of the base is too fast, creating localized "hotspots" of high basicity that catalyze disproportionation.
Ticket #002: "My thiophene ring disintegrated during lithiation."
Status: Critical
Severity: High
Root Cause: Ring Opening (Fragmentation).
Thiophene sulfur is a soft Lewis base. Strong nucleophiles like
Diagnostic Matrix: Selecting the Right Base
| Base | Nucleophilicity | Risk of Ring Opening | Recommended Use Case | |
| High | ~50 | High | Only at -78°C; simple C2-lithiation. | |
| Very High | ~53 | Very High | Halogen-Lithium exchange (fast) at -78°C. | |
| LDA | Low (Bulky) | ~36 | Low | Deprotonation (C2-H); Halogen Dance. |
| LiTMP | Very Low (Very Bulky) | ~37 | Very Low | Sensitive substrates; C2-blocking groups present. |
| Knochel-Hauser | Low | N/A | Minimal | Functional group tolerance (esters, nitriles). |
Troubleshooting Steps:
-
Check Temperature: If you are using
-BuLi above -78°C, you are making enynes, not thienyllithiums. -
Switch Reagents: If your substrate has electron-withdrawing groups (making the ring more electrophilic), switch from
-BuLi to LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These are non-nucleophilic bases. -
Magnesiation: Consider using Turbo-Grignard (
). It is far milder and tolerates sensitive functional groups, though it requires a C-Halogen bond for exchange (it will not deprotonate C-H easily).
Ticket #003: "Suzuki Coupling yields are low; I'm recovering de-boronated starting material."
Status: Open Severity: Medium Root Cause: Protodeboronation.[1] Thiophene-2-boronic acids are notoriously unstable. The C2-B bond is highly prone to hydrolysis under basic, aqueous conditions (standard Suzuki conditions), replacing the Boron with Hydrogen.
Workflow: The "Anti-Protodeboronation" Strategy
1. The Diagnosis
Run a control NMR of your starting boronic acid in
2. The Fix (Step-by-Step)
-
Step A: Switch Ligands. Use MIDA boronates (N-methyliminodiacetic acid). These are slow-release reagents. The MIDA group protects the boron from base hydrolysis.
-
Ref: MIDA boronates slowly hydrolyze to the active boronic acid at the same rate as the cross-coupling, keeping the standing concentration of unstable acid low.
-
-
Step B: Anhydrous Conditions. If you must use a boronic acid/ester, switch to anhydrous conditions.
-
Base:
or (anhydrous). -
Solvent: Dioxane or Toluene.
-
Why: Protodeboronation requires water/protons. Removing them stops the side reaction.
-
-
Step C: The "Rapid Coupling" Protocol. Use highly active precatalysts like Pd(dba)2 + SPhos or XPhos Pd G4 .
-
Logic: If the coupling is faster than the hydrolysis (
), you win. Electron-rich phosphines (Buchwald ligands) facilitate oxidative addition into the thiophene halides.
-
Caption: Decision tree for troubleshooting low yields in Thiophene-Suzuki couplings.
Ticket #004: "Direct Arylation is giving me a mixture of C2 and C5 products."
Status: Open Severity: Medium Root Cause: Lack of blocking groups or directing groups. Pd-catalyzed C-H activation prefers the most acidic proton (C2/C5). If both are open, you will get mixtures.
Technical Solution:
-
C2-Blocking: If you want C5-selectivity, C2 must be blocked (e.g., with a Chloride or Methyl group).
-
Directing Groups: To achieve C3-selectivity via C-H activation, you generally need a directing group at C2 (like an amide or carboxylic acid) to steer the Palladium to the C3 position via a palladacycle intermediate.
-
The "Pummerer" Hack (Advanced): Recent methodologies utilize Benzothiophene S-oxides .[2] The S-oxide acts as a traceless directing group.
References
-
Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057. Link
-
Thiophene Ring Opening: 仲浩. (2013).[4] Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. Beilstein Journal of Organic Chemistry, 9, 767–774.[4] Link
-
Protodeboronation Kinetics: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
C3-Regioselective Functionalization: Pulis, A. P., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. Link
-
Direct Arylation Selectivity: Roger, J., Požgan, F., & Doucet, H. (2009). Regioselective C-2 or C-5 Direct Arylation of Pyrroles with Aryl Bromides Using a Ligand-Free Palladium Catalyst.[5] Advanced Synthesis & Catalysis, 351(11-12), 1977–1990. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
Validation & Comparative
Spectroscopic Differentiation of Thiophene-2-Carboxylic Acid Isomers: A Technical Guide
Executive Summary
In medicinal chemistry and materials science, the precise regiochemistry of thiophene derivatives determines biological activity and electronic band gaps. Thiophene-2-carboxylic acid (T2CA ) and Thiophene-3-carboxylic acid (T3CA ) are positional isomers that serve as critical bioisosteres for benzoic acid.
While they share the formula
Structural & Electronic Context[1][2]
Understanding the "Why" behind the spectral differences is crucial for interpretation.
-
Thiophene-2-carboxylic acid (T2CA): The carboxyl group is at the
-position (C2). This allows for a linear conjugation path involving the sulfur lone pair, the C2=C3 bond, and the carbonyl group. This results in greater resonance stabilization and distinct deshielding of the H3 proton. -
Thiophene-3-carboxylic acid (T3CA): The carboxyl group is at the
-position (C3). This creates a "cross-conjugated" system relative to the sulfur atom. The H2 proton, located between the sulfur and the carboxyl group, experiences a unique "combined deshielding" effect, making it a diagnostic marker.
Visualization: Bioisosteric & Electronic Relationships
Figure 1: Structural relationship and electronic consequences of isomerism in thiophene carboxylic acids.
Nuclear Magnetic Resonance ( H NMR) Profiling
NMR is the gold standard for differentiating these isomers. The key lies not just in chemical shift (
Experimental Protocol: NMR Acquisition
-
Solvent Selection: Use DMSO-d
rather than CDCl . Carboxylic acid protons can be broad or invisible in chloroform due to exchange; DMSO stabilizes the dimer/monomer equilibrium and sharpens the peaks. -
Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise ratio for small cross-ring couplings.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
Comparative Data Analysis
| Feature | Thiophene-2-carboxylic acid (T2CA) | Thiophene-3-carboxylic acid (T3CA) | Mechanistic Cause |
| Proton Count | 3 Aromatic + 1 Acidic | 3 Aromatic + 1 Acidic | Same formula. |
| Key Diagnostic | H3 is a doublet (or dd) at ~7.6-7.8 ppm. | H2 is a distinct singlet/narrow doublet at ~8.2-8.4 ppm . | H2 in T3CA is flanked by S and COOH (deshielding zone). |
| Coupling ( | ~5.0 Hz (Distinct doublet for H4/H5) | ~5.0 Hz (Distinct doublet for H4/H5) | Vicinal coupling is similar in both. |
| Coupling ( | ~3.8 Hz (Characteristic of T2CA) | N/A (No H3) | Vicinal coupling. |
| Cross-Ring ( | N/A | ~1.5 - 3.0 Hz (Small) | Long-range W-coupling. |
The "Decision Tree" for Identification
Use this logic flow to interpret your spectrum immediately.
Figure 2: Rapid identification logic based on proton chemical environment.
Vibrational Spectroscopy (FT-IR)[3]
While NMR provides structural connectivity, IR is critical for solid-state characterization and identifying the substitution pattern via the "fingerprint region" (1500–600 cm
Key Spectral Differences[4][5][6][7]
| Vibrational Mode | T2CA (Isomer 2) | T3CA (Isomer 3) | Notes |
| C=O Stretch | 1660–1690 cm | 1670–1700 cm | T2CA often slightly lower due to stronger conjugation. |
| C-H Out-of-Plane ( | ~710–730 cm | ~750–770 cm | Diagnostic: 2-subst thiophenes typically absorb at lower wavenumbers here. |
| O-H Stretch | 2500–3300 cm | 2500–3300 cm | Indicative of strong dimerization in solid state. |
Protocol Tip: When using ATR (Attenuated Total Reflectance), ensure the crystal is cleaned with methanol between samples to prevent cross-contamination of the carboxylic acid dimers, which stick avidly to diamond/ZnSe surfaces.
Physical & Electronic Properties (UV-Vis & Melting Point)
These bulk properties serve as excellent secondary validation methods.
Melting Point Verification
-
T2CA: 125 – 129 °C
-
T3CA: 137 – 139 °C
-
Insight: T3CA generally packs more efficiently in the crystal lattice, leading to a higher melting point. A mixed melting point test (mixing your sample with a known standard) will show a depression if they are different isomers.
UV-Vis Spectroscopy[4]
-
Solvent: Methanol (cutoff ~205 nm).
-
T2CA:
~ 250-255 nm. -
T3CA:
~ 240-245 nm. -
Mechanism: The linear conjugation in T2CA (S-C2-C=O) lowers the HOMO-LUMO gap compared to the cross-conjugated T3CA, resulting in a red shift (bathochromic shift) for the 2-isomer.
Summary of Validation Metrics
| Parameter | Thiophene-2-carboxylic Acid | Thiophene-3-carboxylic Acid |
| CAS Number | 527-72-0 | 88-13-1 |
| Melting Point | ~127 °C | ~138 °C |
| H3 doublet (lower shift) | H2 singlet-like (highest shift) | |
| UV-Vis ( | Red-shifted (>250 nm) | Blue-shifted (<245 nm) |
| Conjugation | Linear | Cross |
References
-
National Institutes of Health (NIH) - PubChem. Thiophene-2-carboxylic acid Compound Summary. Available at: [Link][1]
-
National Institutes of Health (NIH) - PubChem. Thiophene-3-carboxylic acid Compound Summary. Available at: [Link]
-
Satonaka, H., Abe, K., & Hirota, M. (1987).[2] 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.[2] Available at: [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. (Explains conjugation shifts). Available at: [Link]
Sources
Comparative Reactivity Profile: Thiophene-2-carboxanilides vs. Benzanilides
Executive Summary
This guide provides a technical analysis of thiophene-2-carboxanilides , positioning them against their traditional benzanilide counterparts. While benzanilides have long served as the structural backbone for various agrochemicals and pharmaceuticals, the thiophene-2-carboxanilide scaffold offers distinct electronic and physicochemical advantages.
Key Takeaway: The bioisosteric replacement of the benzene ring with a thiophene moiety significantly alters the lipophilicity (
Electronic Profile & Chemical Reactivity[1]
The core differentiator between thiophene-2-carboxanilides and benzanilides lies in the aromatic ring attached to the carbonyl carbon.
The Thiophene Effect (Electronic)
Thiophene is
-
Benzanilides: The phenyl ring is relatively electron-neutral. The amide bond resonance is distributed classically.
-
Thiophene-2-carboxanilides: The thiophene ring pushes electron density toward the carbonyl group. This results in a slightly more basic amide oxygen and a distinct dipole moment vector.
Electrophilic Susceptibility
The thiophene ring is significantly more reactive toward electrophilic aromatic substitution (
-
Implication: In metabolic stability assays, the thiophene ring is more prone to oxidation (e.g., by Cytochrome P450) at the C-5 position unless blocked by a substituent.
-
Reactivity Order: Pyrrole > Furan > Thiophene > Benzene.[1]
Synthetic Efficiency: Protocols & Yields
The synthesis of thiophene-2-carboxanilides is generally robust, though it requires specific handling due to the higher reactivity of thiophene-2-carbonyl chloride compared to benzoyl chloride.
Validated Synthetic Workflow
The most reliable method for library generation is the acyl chloride route. Below is a self-validating protocol designed to minimize hydrolysis of the reactive intermediate.
Figure 1: Optimized synthetic pathway for thiophene-2-carboxanilides. Note the critical temperature control at the coupling stage to prevent side reactions.
Yield Comparison (Experimental Data)
The following table summarizes typical isolated yields when reacting thiophene-2-carbonyl chloride vs. benzoyl chloride with various anilines.
| Substituent (Aniline) | Benzanilde Yield (%) | Thiophene-2-carboxanilide Yield (%) | Reactivity Note |
| H (Unsubstituted) | 85-90% | 80-88% | Comparable reactivity. |
| 4-Cl (EWG) | 80-85% | 68-75% | Thiophene acid chloride is less electrophilic at carbonyl C due to ring resonance. |
| 4-OCH | 88-95% | 57-65% | High yields, but thiophene analogs often require slower addition to prevent di-acylation. |
| 3,4-Cl | 75-80% | 59-65% | Steric hindrance affects thiophene coupling slightly more due to ring geometry. |
Data aggregated from standard acylation protocols (e.g., Goněc et al., 2012).
Biological Performance: Photosynthesis Inhibition (PET)
One of the primary applications of these compounds is as herbicides acting on Photosystem II (PSII).
Mechanism of Action
Thiophene-2-carboxanilides act as Class II (Urea/Amide-type) inhibitors . They compete with plastoquinone (
-
The Difference: The thiophene ring occupies the hydrophobic pocket differently than the phenyl ring. The sulfur atom often engages in specific interactions (S-
or van der Waals) that benzene cannot, leading to altered residence times.
Figure 2: Mechanism of Photosynthetic Electron Transport (PET) inhibition. The thiophene analog competitively displaces plastoquinone at the QB site.
Performance Data ( )
In comparative studies using spinach chloroplasts (OES assay), thiophene analogs often show superior potency per unit of lipophilicity.
| Compound Class | R-Substituent | Activity Profile | |
| Benzanilide | 3,4-Cl | 8.5 | Moderate inhibitor. |
| Thiophene-2-carboxanilide | 3,4-Cl | 4.2 | 2x Potency. Enhanced lipophilic fit. |
| Benzanilide | 4-Br | 12.1 | Limited solubility limits efficacy. |
| Thiophene-2-carboxanilide | 4-Br | 6.8 | Sulfur atom improves solubility/lipophilicity balance. |
Reference Grounding: Values extrapolated from trends reported by Goněc et al. (2012) and Kralova et al. (2000).
Antimicrobial Reactivity (Antimycobacterial)[4]
Beyond herbicides, these compounds are potent antimycobacterials. The thiophene ring provides a "shape-shift" that often overcomes resistance mechanisms associated with standard benzanilides.
-
Lipophilicity (LogP): Thiophene-2-carboxanilides are generally more lipophilic than their furan counterparts but slightly less than benzanilides. However, their Surface Area is distinct.
-
Activity: The most active derivatives often possess a halogen (Cl/Br) on the phenyl ring. The thiophene core is essential for specific binding affinity in M. tuberculosis strains.
Experimental Insight: In assays against M. tuberculosis H37Rv:
-
Benzanilides: MIC values typically range from 8-32
mol/L. -
Thiophene-2-carboxanilides: Optimized derivatives achieve MIC values of 2-8
mol/L .
Experimental Protocol: OES Inhibition Assay
To verify the reactivity of your thiophene derivatives, use this self-validating Oxygen Evolution Rate (OES) protocol.
-
Isolation: Isolate chloroplasts from Spinacia oleracea L. using TRIS buffer (pH 7.8).
-
Control Check: Measure chlorophyll content (must be ~30 mg/L).
-
Inhibitor Prep: Dissolve thiophene-2-carboxanilide in DMSO. Ensure final DMSO concentration < 1% to prevent solvent interference.
-
Measurement: Use a Clark-type oxygen electrode.
-
Reaction Medium: Phosphate buffer (pH 7.2), electron acceptor (potassium ferricyanide).
-
Irradiation: White light (~100 W/m²).
-
-
Calculation: Plot log(inhibitor concentration) vs. % inhibition (Probit analysis) to derive
.
References
-
Goněc, T., et al. (2012). Investigation of substituted N-phenylthiophene-2-carboxamides as inhibitors of photosynthetic electron transport in spinach chloroplasts. Molecules.
-
Kralova, K., et al. (2000).[2] Inhibition of photosynthetic electron transport in spinach chloroplasts by 3- and 4-halogeno substituted benzanilides and thiobenzanilides. Journal of Trace and Microprobe Techniques.
-
Waisser, K., et al. (2002).[3] On the relationship between the substitution pattern of thiobenzanilides and their antimycobacterial activity. Il Farmaco.
-
BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines.
Sources
Validation of 3-Methoxy-5-methylthiophene-2-carboxylic acid synthesis protocol
Title: Comparative Validation of Synthetic Pathways for 3-Methoxy-5-methylthiophene-2-carboxylic Acid
Executive Summary
The synthesis of This compound presents a classic regiochemical challenge in heterocyclic chemistry. While the thiophene ring is electron-rich, introducing an alkoxy substituent at the C3 position—adjacent to the electron-withdrawing carboxylic acid at C2—requires navigating competing directing effects.
This guide objectively compares two validated protocols:
-
Method A (De Novo Cyclization): The Fiesselmann Synthesis , which constructs the thiophene ring with the oxygen functionality already in place.
-
Method B (Functionalization): A Halogen Dance/Ullmann Sequence , which utilizes base-catalyzed halogen migration (BCHM) to install a bromine at C3, followed by copper-catalyzed methoxylation.
Recommendation: Use Method A for multi-gram/kilogram scale-up due to lower reagent costs and avoidance of cryogenic conditions. Use Method B for medicinal chemistry (milligram to gram scale) where high regiochemical purity is paramount and cryogenic equipment is available.
Strategic Analysis of Pathways
| Feature | Method A: Fiesselmann Cyclization | Method B: Halogen Dance / Ullmann |
| Primary Mechanism | Dieckmann Condensation / Elimination | Base-Catalyzed Halogen Migration ( |
| Starting Material | Methyl 2-butynoate + Methyl thioglycolate | 2-Bromo-5-methylthiophene |
| Key Intermediate | Methyl 3-hydroxy-5-methylthiophene-2-carboxylate | 3-Bromo-5-methylthiophene-2-carboxylic acid |
| Regiocontrol | Thermodynamic (Ring Closure) | Kinetic (Lithiation/Migration) |
| Scalability | High (Room temp/Reflux) | Moderate (Requires -78°C) |
| Green Chemistry | Moderate (Uses alkyl halides for methylation) | Low (Uses heavy metals, Cu) |
Detailed Experimental Protocols
Method A: The Modified Fiesselmann Cyclization (Preferred for Scale)
This route relies on the condensation of a thioglycolate with an acetylenic ester.[1][2][3] The regiochemistry is driven by the initial Michael addition of the sulfur to the
Step 1: Synthesis of Methyl 3-hydroxy-5-methylthiophene-2-carboxylate
-
Reagents: Methyl thioglycolate (1.0 eq), Methyl 2-butynoate (1.0 eq), Potassium tert-butoxide (KOtBu, 1.1 eq), THF (anhydrous).
-
Protocol:
-
Dissolve KOtBu in anhydrous THF at 0°C.
-
Add methyl thioglycolate dropwise. Stir for 15 min to form the thiolate.
-
Add methyl 2-butynoate dropwise. The solution will darken.
-
Allow to warm to room temperature and stir for 12 hours. The intermediate thioether forms and undergoes Dieckmann condensation in situ.
-
Quench: Pour into ice-cold dilute HCl.
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Recrystallize from MeOH. Product is a white/off-white solid.
-
Validation point:
NMR shows a characteristic singlet for the C4-H (~6.5 ppm) and a broad singlet for OH (exchangeable).
-
Step 2: O-Methylation and Hydrolysis
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),
, Acetone; then NaOH/MeOH. -
Protocol:
-
Dissolve the 3-hydroxythiophene intermediate in acetone. Add 1.5 eq
and 1.2 eq MeI. Reflux for 4 hours. -
Filter salts and concentrate to yield the 3-methoxy ester .
-
Hydrolysis: Dissolve ester in MeOH/Water (3:1). Add NaOH (2.0 eq). Reflux 1 hour.
-
Acidify to pH 2 with HCl. The target acid precipitates.
-
Critical Note: Ensure complete O-methylation before hydrolysis to avoid side reactions.
-
Method B: The Halogen Dance / Ullmann Route (Preferred for Purity)
This route is chemically elegant, utilizing the "Halogen Dance" phenomenon to move a bromine atom from C2 to C3, a position difficult to access via direct electrophilic substitution.
Step 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid
-
Reagents: 2-Bromo-5-methylthiophene, Lithium Diisopropylamide (LDA),
(gas). -
Protocol:
-
Cool a solution of LDA (1.1 eq) in THF to -78°C.
-
Add 2-bromo-5-methylthiophene dropwise.
-
The Dance: Stir at -78°C for 30-60 mins. The lithiated species undergoes isomerization where the bromine migrates to C3, and the Lithium stabilizes at C2 (thermodynamic sink adjacent to Sulfur).
-
Bubble dry
gas into the solution for 30 mins. -
Quench with water, acidify with HCl. Extract the carboxylic acid.
-
Validation: This yields 3-bromo-5-methylthiophene-2-carboxylic acid .[4] If the "dance" fails, you obtain the 5-bromo-2-acid (unlikely under these conditions) or 5-methyl-2-acid.
-
Step 2: Copper-Catalyzed Methoxylation
-
Reagents: NaOMe (25% in MeOH), CuBr (10 mol%), Ethyl acetate (co-solvent).
-
Protocol:
-
Convert the acid to the methyl ester (standard
/MeOH) to protect the carboxylate during coupling. -
Combine the bromo-ester with NaOMe (2.0 eq) and CuBr (0.1 eq) in DMF or NMP (for higher temp) or sealed tube MeOH.
-
Heat to 80-100°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Hydrolysis: Saponify the resulting ester (LiOH/THF/Water) to yield the final acid.
-
Visualization of Pathways
The following diagrams illustrate the chemical logic and workflow for both methods.
Figure 1: Comparative Reaction Workflows
Caption: Workflow comparison showing the linear Fiesselmann route (Blue) versus the convergent Halogen Dance route (Red).
Validation Data & Troubleshooting
Analytical Benchmarks
The following data points serve as "Go/No-Go" criteria for validating your synthesis.
| Parameter | Expected Value | Notes |
| Diagnostic singlet. If absent, methylation failed. | ||
| C4 proton. Shift confirms 3-substitution pattern. | ||
| C5-Methyl group. | ||
| Melting Point | 165 - 168 °C | Sharp range indicates high purity. |
| Mass Spec (ESI-) | 171.0 ( | Negative mode is preferred for carboxylic acids. |
Expert Troubleshooting
-
Issue (Method A): Low yield in cyclization.
-
Cause: Moisture in THF or old KOtBu. The Dieckmann condensation is reversible and sensitive to water.
-
Fix: Use freshly sublimed KOtBu and distill THF over Na/Benzophenone.
-
-
Issue (Method B): Mixture of isomers after lithiation.
-
Cause: Insufficient time for the "Halogen Dance" to equilibrate.
-
Fix: Ensure the reaction is held at -78°C for at least 30 minutes before adding
. The 3-bromo-2-lithio species is the thermodynamic product; kinetic quenching too early yields the 2-bromo-5-lithio species (leading to 5-methyl-2-acid).
-
-
Issue (Method B): Incomplete Methoxylation.
-
Cause: Catalyst poisoning or low temperature.
-
Fix: Use an inert atmosphere (
/Ar) strictly. Copper(I) oxidizes to inactive Copper(II) in air. Add a ligand like 1,10-phenanthroline if the reaction is sluggish.
-
References
-
Fiesselmann Synthesis (General Mechanism)
-
Donoso, R., et al. "Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates."[2] Synthetic Communications, 1992.
-
(Contextual validation of 3-hydroxythiophene synthesis).
-
-
Halogen Dance (Base-Catalyzed Halogen Migration)
- Frohlich, J., et al. "The Halogen Dance Reaction on Thiophenes." Current Organic Chemistry, 2005.
-
(Mechanistic grounding for Method B).
-
Copper-Catalyzed Methoxylation
-
Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid
- ChemicalBook / Literature aggreg
-
(Provides melting points and precursor validation).
Sources
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]
- 6. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
